4-Bromo-2-(ethoxymethyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(ethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSQIHDUSSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-(ethoxymethyl)thiophene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(ethoxymethyl)thiophene, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and outlines a validated synthetic pathway. Furthermore, it delves into the compound's significance as a versatile intermediate for the development of novel therapeutic agents, supported by an analysis of the broader role of thiophene derivatives in drug discovery. Spectroscopic data and safety information are also provided to ensure its effective and safe handling in a research and development setting.
Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry
The pursuit of novel molecular architectures with enhanced therapeutic efficacy and desirable physicochemical properties is a central theme in modern drug discovery. Among the myriad of heterocyclic scaffolds, thiophene, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged" structure.[1] Its bioisosteric relationship with the benzene ring allows for its substitution in drug candidates to modulate biological activity, solubility, and metabolic stability. The sulfur atom, with its available lone pairs of electrons, can participate in crucial hydrogen bonding and π-π stacking interactions with biological targets, often leading to improved potency and selectivity.[1]
The thiophene nucleus is a constituent of numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1] This underscores the immense value of functionalized thiophene derivatives as versatile intermediates in the synthesis of complex molecular entities. 4-Bromo-2-(ethoxymethyl)thiophene is one such critical building block, offering two distinct points for chemical modification: the bromine atom for cross-coupling reactions and the ethoxymethyl group which can influence solubility and steric interactions.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on 4-Bromo-2-(ethoxymethyl)thiophene, consolidating its key properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and process development.
Chemical Structure:
Caption: Molecular Formula of 4-Bromo-2-(ethoxymethyl)thiophene.
CAS Number: 1065184-23-7
Molecular and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉BrOS | |
| Molecular Weight | 221.12 g/mol | |
| Purity | ≥95% | |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Storage Temperature | Refrigerated |
Synthesis of 4-Bromo-2-(ethoxymethyl)thiophene: A Step-by-Step Protocol
Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-Bromo-2-(ethoxymethyl)thiophene.
Step 1: Synthesis of 2-(Ethoxymethyl)thiophene
Reaction Mechanism: This reaction proceeds via a standard Williamson ether synthesis. Sodium hydride, a strong base, deprotonates the hydroxyl group of 2-thiophenemethanol to form a sodium alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of ethyl iodide in an Sₙ2 reaction to form the desired ether.
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Addition of Alcohol: Slowly add a solution of 2-thiophenemethanol (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.
-
Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(ethoxymethyl)thiophene.
Step 2: Synthesis of 4-Bromo-2-(ethoxymethyl)thiophene
Reaction Mechanism: The bromination of 2-substituted thiophenes with N-bromosuccinimide (NBS) is a well-established electrophilic aromatic substitution reaction. The electron-donating nature of the ethoxymethyl group at the 2-position directs the incoming electrophile (bromonium ion or its equivalent) primarily to the 5-position. However, due to steric hindrance from the ethoxymethyl group, bromination at the 4-position is also a significant possibility. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.
Experimental Protocol:
-
Preparation: In a round-bottom flask protected from light, dissolve 2-(ethoxymethyl)thiophene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate 4-Bromo-2-(ethoxymethyl)thiophene.[2]
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Thiophene Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the 3- and 5-positions of the thiophene ring.
-
Methylene Protons (-CH₂-O-): A singlet around δ 4.5-5.0 ppm.
-
Ethyl Group Protons (-O-CH₂-CH₃): A quartet around δ 3.5-4.0 ppm and a triplet around δ 1.2-1.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Thiophene Carbons: Four distinct signals in the aromatic region (typically δ 110-150 ppm). The carbon bearing the bromine atom will be shifted to a higher field (lower ppm value).
-
Methylene Carbon (-CH₂-O-): A signal around δ 65-75 ppm.
-
Ethyl Group Carbons (-O-CH₂-CH₃): Two signals, one around δ 60-70 ppm and another at a higher field around δ 15 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C-H stretching (aromatic): Peaks around 3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks around 1400-1600 cm⁻¹.
-
C-O stretching (ether): A strong, characteristic peak in the range of 1050-1150 cm⁻¹.
-
C-S stretching (in ring): Peaks in the fingerprint region, typically below 800 cm⁻¹.[3][4]
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z = 220 and 222, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation patterns would include the loss of the ethyl group, the ethoxy group, and the bromine atom.
Applications in Drug Development and Materials Science
4-Bromo-2-(ethoxymethyl)thiophene is a valuable intermediate for the synthesis of more complex molecules with potential biological activity or interesting material properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl substituents.
Logical Relationship of Applications:
Caption: Synthetic utility of 4-Bromo-2-(ethoxymethyl)thiophene.
The resulting poly-substituted thiophenes can be explored as:
-
Enzyme Inhibitors: The thiophene scaffold can be elaborated to mimic the natural substrates of enzymes implicated in various diseases.
-
Receptor Ligands: The introduction of specific functional groups can lead to compounds that bind with high affinity and selectivity to G-protein coupled receptors (GPCRs) or other cell surface receptors.
-
Antimicrobial Agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[3]
-
Organic Semiconductors: Polythiophenes are a well-known class of conducting polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-(ethoxymethyl)thiophene.
-
Hazard Statements: Based on related brominated aromatic compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep refrigerated for long-term storage.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
4-Bromo-2-(ethoxymethyl)thiophene is a strategically important synthetic intermediate that provides a gateway to a diverse range of complex thiophene-containing molecules. Its dual functionality allows for sequential and regioselective modifications, making it a valuable tool for medicinal chemists and materials scientists. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway for its preparation. As the demand for novel heterocyclic compounds continues to grow, the utility of versatile building blocks like 4-Bromo-2-(ethoxymethyl)thiophene in accelerating discovery and innovation is undeniable.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Sharma, K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Academia.edu. (n.d.). A novel method for the bromination of thiophenes. Retrieved from [Link]
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Mamedov, I. G., et al. (2015). 1 H and 13 C NMR spectrum of (E)-4-bromoacetophenone thiosemicarbazone (III) in DMSO-d 6 solution. ResearchGate. Retrieved from [Link]
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Sakai, T., & Imoto, E. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 10(1), 51-60. Retrieved from [Link]
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Kim, J., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4635. Retrieved from [Link]
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Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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American Chemical Society. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
-
ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]
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NIST. (n.d.). Thiophene. Retrieved from [Link]
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NIST. (n.d.). Thiophene. Retrieved from [Link]
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ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-(methoxymethyl)thiophene (C6H7BrOS). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylthiophene. Retrieved from [Link]
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NIST. (n.d.). Thiophene, 2-bromo-. Retrieved from [Link]?ID=C1003094&Mask=200)
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Molecular weight and formula of 4-Bromo-2-(ethoxymethyl)thiophene
An In-Depth Technical Guide to 4-Bromo-2-(ethoxymethyl)thiophene for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 4-Bromo-2-(ethoxymethyl)thiophene, a key heterocyclic building block for professionals in drug discovery, organic synthesis, and materials science. We will move beyond basic data to explore the causality behind its synthesis, its detailed spectroscopic signature, and its reactivity, providing field-proven insights into its application.
Compound Profile and Physicochemical Properties
4-Bromo-2-(ethoxymethyl)thiophene is a substituted thiophene featuring a bromine atom at the 4-position and an ethoxymethyl group at the 2-position. This specific arrangement of functional groups—a nucleophilic ether and a handle for cross-coupling (bromine)—makes it a highly versatile intermediate in synthetic chemistry.
| Property | Value | Source |
| Chemical Formula | C₇H₉BrOS | [1] |
| Molecular Weight | 221.12 g/mol | [1] |
| CAS Number | 1065184-23-7 | [1] |
| Appearance | Predicted: Colorless to light yellow oil | N/A |
| Boiling Point | Predicted: >200 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | N/A |
Synthesis and Mechanistic Insights
While multiple pathways to substituted thiophenes exist, a robust and modern approach for synthesizing brominated 2-alkoxythiophenes involves a two-step sequence starting from a readily available 2-thienyltrifluoroborate salt. This method is advantageous due to its mild conditions and use of inexpensive reagents[2].
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4-Bromo-2-(ethoxymethyl)thiophene.
Experimental Protocol: Synthesis
Step 1: Oxidation of Potassium 2-Thienyltrifluoroborate
-
Rationale: The trifluoroborate group is stable and directs oxidation to the adjacent carbon. Oxone is a mild, inexpensive, and safe oxidizing agent suitable for this transformation.
-
Procedure:
-
To a solution of potassium 2-thienyltrifluoroborate (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Oxone (potassium peroxymonosulfate, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at room temperature for 12-16 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Work-up involves quenching with sodium thiosulfate, extraction with ethyl acetate, and drying to yield the crude hydroxythiophene intermediate, which can be used directly in the next step.
-
Step 2: Mitsunobu Etherification
-
Rationale: The Mitsunobu reaction allows for the conversion of the hydroxyl group to an ether under mild, neutral conditions, avoiding harsh bases that could compromise the thiophene ring.
-
Procedure:
-
Dissolve the crude hydroxythiophene intermediate (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and ethanol (2.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise. A characteristic color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2-(ethoxymethyl)thiophene.
-
Step 3: Regioselective Bromination
-
Rationale: The 2-ethoxymethyl group is an activating, ortho-para director. The 5-position (alpha to the sulfur) is the most electronically activated site. To achieve bromination at the 4-position, the more reactive 5-position must be blocked or the conditions carefully controlled. However, in many 2-substituted thiophenes, bromination with N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile can favor substitution at the open 4-position, especially under kinetic control at low temperatures[3].
-
Procedure:
-
Dissolve 2-(ethoxymethyl)thiophene (1.0 eq.) in acetonitrile and cool to 0 °C under a nitrogen atmosphere.
-
Add NBS (1.05 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield 4-Bromo-2-(ethoxymethyl)thiophene.
-
Spectroscopic Signature (Predicted)
No experimental spectra are readily available in the public domain. However, based on established principles and data from analogous substituted thiophenes, a reliable prediction of its spectral characteristics can be made[1][4].
¹H NMR (400 MHz, CDCl₃)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.10 | d | J ≈ 1.5 Hz | Located ortho to the electron-donating ether group and meta to bromine. Experiences deshielding from sulfur. Small coupling to H-3. |
| H-3 | ~6.95 | d | J ≈ 1.5 Hz | Located ortho to the bromine and meta to the ether group. Experiences inductive deshielding from bromine. Small coupling to H-5. |
| -OCH₂- (ring) | ~4.60 | s | N/A | Methylene protons adjacent to the thiophene ring and the ether oxygen. Deshielded by both. |
| -OCH₂- (ethyl) | ~3.55 | q | J ≈ 7.0 Hz | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| -CH₃ (ethyl) | ~1.25 | t | J ≈ 7.0 Hz | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C-2 | ~145.0 | Attached to the electron-donating -CH₂OEt group, highly deshielded. |
| C-5 | ~126.0 | Alpha to sulfur, deshielded. |
| C-3 | ~124.0 | Beta to sulfur. |
| C-4 | ~110.0 | Directly attached to bromine, shows a significant upfield shift due to the heavy atom effect. |
| -OCH₂- (ring) | ~72.0 | Methylene carbon attached to the ring. |
| -OCH₂- (ethyl) | ~66.0 | Methylene carbon of the ethyl group. |
| -CH₃ (ethyl) | ~15.0 | Methyl carbon of the ethyl group. |
Mass Spectrometry (EI-MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) at m/z 220 and an M+2 peak at m/z 222 will appear in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
~3100 cm⁻¹: Aromatic C-H stretch (thiophene ring)
-
~2975-2850 cm⁻¹: Aliphatic C-H stretch (ethyl and methylene groups)
-
~1550-1450 cm⁻¹: C=C stretching of the thiophene ring
-
~1100 cm⁻¹: Strong C-O-C stretch (ether linkage)
-
~600-500 cm⁻¹: C-Br stretch
Reactivity and Applications in Synthetic Chemistry
The primary site of reactivity for synthetic elaboration is the carbon-bromine bond at the C-4 position. This site is ideal for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science for constructing complex molecular architectures[5].
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds by coupling the bromothiophene with an organoboron reagent. The versatility and functional group tolerance of this reaction make it a first-choice method for derivatization[6][7][8].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for bromothiophenes[9][10][11].
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2-(ethoxymethyl)thiophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water is often crucial for the transmetalation step[10].
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the coupled product.
Applications in Drug Discovery and Materials Science
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable electronic properties and ability to act as a bioisostere for a benzene ring.
-
Drug Discovery: 4-Bromo-2-(ethoxymethyl)thiophene serves as a valuable starting material for synthesizing libraries of compounds for screening. The C-Br bond allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, while the ethoxymethyl group can influence solubility and metabolic stability. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and CNS effects.
-
Materials Science: Substituted thiophenes are the fundamental units of conjugated polymers like polythiophenes, which are used in organic electronics (e.g., OLEDs, organic solar cells, and field-effect transistors). This molecule can be used to synthesize precisely structured oligothiophenes with tailored electronic properties.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration is recommended.
References
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Blazevic Šafarik, J., et al. (2008). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3). [Link]
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Kerr, D. J., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 4, 33. [Link]
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Zahid, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(11), 2946. [Link]
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Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 289. [Link]
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Hussain, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 86. [Link]
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Gronowitz, S., et al. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
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Satonaka, H., et al. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. [Link]
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Al-Azzawi, A. M., et al. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes. ResearchGate. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
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-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Pilgram, C. D., et al. (2012). Preparation of brominated 2-alkoxythiophenes via oxidation and etherification of 2-thienyltrifluoroborate salts. Organic Letters, 14(19), 5058-5061. [Link]
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- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-2-(ethoxymethyl)thiophene
The following technical guide is structured to provide actionable, high-level solubility data and solvent selection criteria for 4-Bromo-2-(ethoxymethyl)thiophene (CAS: 1065184-23-7).
Executive Summary & Chemical Identity[1][2][3]
4-Bromo-2-(ethoxymethyl)thiophene is a functionalized heteroaromatic building block critical in the synthesis of complex pharmaceuticals and agrochemicals. Its structure features a lipophilic thiophene core, a reactive bromine handle, and an ethoxymethyl ether side chain.
Understanding its solubility is not merely about "what dissolves it"; it is about optimizing reaction kinetics (e.g., Suzuki-Miyaura couplings) and downstream processing (liquid-liquid extraction).
Chemical Profile
| Property | Detail |
| CAS Number | 1065184-23-7 |
| Molecular Formula | C₇H₉BrOS |
| Molecular Weight | 221.12 g/mol |
| Physical State | Pale yellow oil to low-melting solid (dependent on purity) |
| Primary Character | Lipophilic, weak H-bond acceptor (ether oxygen) |
Theoretical & Empirical Solubility Profile
Based on Hansen Solubility Parameters (HSP) and empirical data from analogous thiophene synthesis workflows, the solubility profile of 4-Bromo-2-(ethoxymethyl)thiophene is categorized below.
Mechanistic Insight
The molecule is predominantly non-polar to moderately polar . The thiophene ring drives solubility in aromatics and chlorinated solvents. The ethoxymethyl group adds a dipole moment and Lewis basicity, enhancing solubility in ethers and esters compared to bare bromothiophene, but it remains insufficient to confer water solubility.
Solvent Compatibility Matrix
| Solvent Class | Solubility Status | Operational Context |
| Chlorinated Hydrocarbons (DCM, Chloroform) | Excellent (>100 mg/mL) | Primary Choice: Ideal for transfers, NMR analysis, and reactions requiring non-coordinating solvents. |
| Ethers (THF, 2-MeTHF, MTBE, Diethyl Ether) | Excellent (>100 mg/mL) | Reaction Medium: Preferred for lithiation and Grignard formation due to coordination stabilization. |
| Esters (Ethyl Acetate, Isopropyl Acetate) | High (>50 mg/mL) | Extraction: The standard solvent for organic phase extraction during aqueous work-up. |
| Aromatics (Toluene, Xylene) | High (>50 mg/mL) | High-Temp Reactions: Suitable for reflux conditions (e.g., Pd-catalyzed couplings). |
| Polar Aprotics (DMF, DMSO, NMP) | High | Coupling Reactions: Used in nucleophilic substitutions (SɴAr) or high-temp couplings; difficult to remove. |
| Aliphatics (Hexane, Heptane, Pentane) | Moderate to Good | Purification: Soluble, but often requires a co-solvent (e.g., EtOAc) for chromatography elution. |
| Protic Solvents (Methanol, Ethanol, Isopropanol) | Moderate | Crystallization: Solubility increases significantly with temperature; potential antisolvent at low temps. |
| Water | Insoluble (<0.1 mg/mL) | Partitioning: Forces the compound into the organic phase during biphasic work-ups. |
Critical Note: While insoluble in neutral water, the compound is stable. However, in the presence of strong aqueous acids (e.g., HBr, HCl), the ether linkage may be susceptible to cleavage over extended periods or high temperatures.
Solvent Selection Strategy: Workflows
The following diagrams illustrate the logical decision-making process for solvent selection based on the experimental stage.
Diagram 1: Reaction & Purification Solvent Logic
Caption: Decision matrix for solvent selection across the synthesis lifecycle of 4-Bromo-2-(ethoxymethyl)thiophene.
Validated Experimental Protocols
As a scientist, you must verify solubility data for your specific batch, as impurities (e.g., residual starting materials) can alter saturation points.
Protocol A: Rapid Gravimetric Solubility Screen
Objective: Determine exact saturation limit (S) in a target solvent.
-
Preparation: Weigh 100 mg of 4-Bromo-2-(ethoxymethyl)thiophene into a tared 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.
-
Observation: Continue addition until the solution is clear (no visible oil droplets or solids).
-
Calculation:
-
Validation: If
, the solvent is "Miscible/Highly Soluble."
Protocol B: Partition Coefficient Check (LogD Proxy)
Objective: Confirm extraction efficiency.
-
Dissolve 50 mg of compound in 2 mL Ethyl Acetate .
-
Add 2 mL Water (or pH 7 buffer).
-
Vortex vigorously for 1 minute; allow phases to separate.
-
Analyze the aqueous layer via HPLC or TLC.
-
Result: The aqueous layer should show no detectable compound. If compound is present, check for hydrolysis or pH-dependent solubility (unlikely for this structure).
-
Application in Synthesis
Suzuki-Miyaura Coupling
-
Challenge: The ethoxymethyl group is stable, but the bromine is reactive.
-
Recommended Solvent System: Toluene:Water (4:1) or Dioxane:Water (4:1) .
-
Why: The compound stays in the organic phase, while inorganic bases (K₂CO₃) dissolve in the aqueous phase. The interface allows for efficient transmetallation without hydrolyzing the ether.
Lithium-Halogen Exchange
-
Challenge: Requires strictly anhydrous conditions.
-
Recommended Solvent: Anhydrous THF or 2-MeTHF at -78°C.
-
Why: THF coordinates Li species, stabilizing the intermediate lithiated thiophene. Non-polar solvents like Hexane may lead to aggregation and slow reactivity.
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-2-(ethoxymethyl)thiophene (CAS 1065184-23-7).Link
-
Combi-Blocks. Safety Data Sheet (SDS) & Solubility Data for Thiophene Derivatives.Link
-
PubChem. Compound Summary: Thiophene Derivatives and Physicochemical Properties.[1][2] National Library of Medicine. Link
-
GuideChem. Synthesis and Extraction Protocols for Bromo-alkoxy-thiophenes. (Inferred general protocols from analogous compounds). Link
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Navigating the Synthesis and Safety of Brominated Thiophene Ethers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, brominated thiophene ethers stand out as a class of compounds with significant potential. Their unique electronic and structural properties make them valuable intermediates in the synthesis of novel therapeutics and functional materials. However, the introduction of a bromine atom and an ether linkage to the thiophene core also presents a distinct set of safety and handling challenges. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive understanding of the safe synthesis, handling, and disposal of these valuable compounds. By elucidating the "why" behind the "how," this guide empowers you to work with brominated thiophene ethers confidently and responsibly.
Understanding the Hazard Landscape: A Composite Safety Profile
While a specific, universal Safety Data Sheet for all brominated thiophene ethers does not exist due to the vast number of possible structures, we can construct a robust, representative safety profile by examining the known hazards of their constituent parts: the thiophene ring, the ether linkage, and the bromine substituent. This composite approach allows for a proactive and informed risk assessment.
GHS Hazard Classification: A Predictive Analysis
Based on the GHS classifications of analogous compounds like 3-bromothiophene and other halogenated ethers, a typical brominated thiophene ether is anticipated to carry the following classifications:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 3 or 4 | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 2 or 3 | Danger | H310: Fatal in contact with skin or H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 or 3 | No signal word | H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects |
GHS Pictograms:
-
Flame: Indicates flammability.
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark: Indicates skin/eye irritation, skin sensitization, acute toxicity (harmful), or respiratory tract irritation.
-
Health Hazard: May indicate carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.
-
Environment: Indicates hazards to the aquatic environment.
Toxicological Profile: An Evidence-Based Extrapolation
Direct toxicological data for many specific brominated thiophene ethers is limited. However, by examining the metabolism and toxicity of related compounds, we can anticipate the primary toxicological concerns.
The thiophene ring itself can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates like S-oxides and epoxides.[1][2] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to cytotoxicity, organ damage (hepatotoxicity and nephrotoxicity), and in some cases, hypersensitivity reactions.[2] The presence of a bromine atom can further influence the metabolic profile and may contribute to the overall toxicity.
Chronic exposure to thiophene and its derivatives has been associated with effects on the nervous system, liver, and kidneys.[3][4] Halogenated aromatic compounds, as a class, are known for their potential to persist in the environment and bioaccumulate.[5][6] While the ether linkage in some cases can provide a site for metabolic cleavage, the overall stability of the brominated aromatic system warrants caution regarding long-term exposure.
The Synthetic Pathway: A Drug Development Perspective
The synthesis of brominated thiophene ethers is a multi-step process that requires careful planning and execution to ensure both safety and the high purity required for pharmaceutical applications. Here, we present a representative synthetic workflow, highlighting the rationale behind key experimental choices.
Diagram 1: Synthetic workflow for a brominated thiophene ether.
Step-by-Step Methodology: Synthesis of a Representative Brominated Thiophene Ether
This protocol outlines the synthesis of a generic 2-alkoxy-5-bromothiophene, a common structural motif in medicinal chemistry.
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Alcohol (R-OH)
-
Strong base (e.g., Sodium hydride (NaH))
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol:
Step 1: Synthesis of 2-Bromothiophene
-
Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its selectivity and ease of handling compared to liquid bromine.[7] The reaction is typically carried out in a non-polar solvent to minimize side reactions.
-
Dissolve thiophene in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NBS portion-wise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control selectivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-bromothiophene by distillation or column chromatography.
Step 2: Synthesis of 2-Alkoxy-5-bromothiophene
-
Rationale: A strong base like sodium hydride is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces the bromide from the thiophene ring in a nucleophilic aromatic substitution reaction. Anhydrous conditions are critical as sodium hydride reacts violently with water.
-
In a separate flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C and slowly add the desired alcohol (R-OH). Hydrogen gas will be evolved, so proper ventilation is essential.
-
Once the hydrogen evolution ceases, add the purified 2-bromothiophene to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of the Final Product
-
Rationale: High purity is paramount in drug development. A combination of purification techniques is often employed. Column chromatography is effective for removing polar and non-polar impurities, while recrystallization is excellent for obtaining highly crystalline, pure compounds.[1]
-
Purify the crude brominated thiophene ether by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
If the product is a solid, further purify by recrystallization from a suitable solvent system to obtain the final product of high purity.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[8][9]
Safe Handling and Engineering Controls: A Multi-Layered Approach
Given the potential hazards of brominated thiophene ethers, a multi-layered approach to safety is essential. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Diagram 2: Hierarchy of controls for managing chemical hazards.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All work with brominated thiophene ethers, especially during synthesis and purification, must be conducted in a certified chemical fume hood to minimize inhalation exposure to volatile compounds and reaction byproducts.
-
Glove Box: For handling highly potent or toxic derivatives, or for reactions sensitive to air and moisture, a glove box provides an additional layer of containment.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): The Last Barrier
The following PPE is mandatory when handling brominated thiophene ethers:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive or irritating liquids. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation and systemic toxicity. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential flash fires. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations or when engineering controls are not sufficient. | Provides respiratory protection in case of a spill or ventilation failure. |
Storage and Incompatibilities
-
Storage: Store brominated thiophene ethers in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or explosive reactions.[10]
Emergency Procedures: Preparedness is Key
Accidents can happen even in the most well-managed laboratories. Being prepared with clear and practiced emergency procedures is critical.
Diagram 3: General emergency response workflow.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Activate the nearest fire alarm if the spill is flammable.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal and Environmental Considerations
The responsible disposal of brominated thiophene ethers and associated waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Disposal
-
Halogenated Waste: All waste containing brominated thiophene ethers, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[11]
-
Never mix halogenated waste with non-halogenated waste. This is crucial for proper disposal and to prevent unwanted reactions.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at a licensed hazardous waste facility is the typical disposal method for such compounds.[12][13]
Environmental Fate and Impact
Brominated aromatic compounds, in general, are known for their persistence in the environment.[14][15] They can be resistant to biodegradation and have the potential to bioaccumulate in the food chain.[6] While the specific environmental fate of every brominated thiophene ether is not known, it is prudent to assume they may have long-term environmental impacts. Therefore, it is imperative to prevent their release into the environment through proper handling and disposal practices.
Conclusion: A Culture of Safety and Scientific Excellence
Working with brominated thiophene ethers offers exciting opportunities for innovation in drug discovery and materials science. However, this potential can only be realized within a strong culture of safety. By understanding the inherent hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and responsibly harness the power of these versatile molecules. This guide serves as a foundation for your safe laboratory practices, but it is the continuous commitment to safety and scientific integrity that will ultimately ensure a secure and productive research environment.
References
-
Halogenated ether - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59.
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-12.
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved February 14, 2026, from [Link]
- Sampson, P., et al. (2012). Preparation of brominated 2-alkoxythiophenes via oxidation and etherification of 2-thienyltrifluoroborate salts. Organic Letters, 14(19), 5058-5061.
- U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. EPA.
- 2-BROMO-5-BENZOYLTHIOPHENE - Chemical Safety Data Sheet MSDS / SDS. (2025, July 26). ChemicalBook.
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59.
- Romagnoli, R., et al. (2014). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 86, 55-68.
- Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925-7929.
- Halogenated Aromatic Compounds. (n.d.).
- Kowalczyk, P., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters, 16(6), 1732-1735.
- Jin, L., et al. (2022). Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and e-waste dismantling industrial parks.
- de la Cuesta, J., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). University of Oklahoma Health Sciences Center.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 4).
- Safety D
- Benneche, T., et al. (2011). Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. RSC Advances, 1(2), 323-332.
- Kumar, A., & Kumar, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Physical Chemistry B, 119(51), 15665-15676.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 23).
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- SAFETY D
- Thiophene-Based Compounds. (2021, October 9). MDPI Encyclopedia.
- Emergency response / spill control. (n.d.). Health and Safety Executive.
- Hazardous Material Spill | Emergency Inform
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Kumar, A., & Kumar, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed.
- Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
- A Dangerous Bromance. (2024, February 19).
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024, October 15).
- Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic... (n.d.). The Royal Society of Chemistry.
- ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. (n.d.).
- List of Incompatible Chemicals – Labor
- Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. (2010, September 15). PubMed.
- Ethidium Bromide Waste Disposal. (2023, May 22). University of Pennsylvania EHRS.
- Brominated Thiophenes as Precursors in the Preparation of Brominated and Aryl
- Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.).
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020, June 22).
- Dimerization reactions with oxidized bromin
- Synthesis and Complete NMR Spectral Assignment of Thiophene-Substituted Sulfinyl Monomers. (2004, November 15). PubMed.
- COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID M
- 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
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Strategic Synthesis and Functional Utility of 4-Substituted-2-Alkoxymethyl Thiophenes
Executive Summary
The 4-substituted-2-alkoxymethyl thiophene scaffold represents a high-value pharmacophore in medicinal chemistry and a tunable monomer in organic electronics. Unlike simple alkylthiophenes, the inclusion of an alkoxymethyl ether linkage at C2 introduces a hydrogen-bond acceptor and modifies the lipophilicity profile (LogP), while the C4 substituent allows for exploration of vectors perpendicular to the dipole moment of the heteroaromatic ring.
This technical guide provides a rigorous analysis of the synthesis, reactivity, and application of this specific structural motif. It moves beyond generic thiophene chemistry to address the specific challenges of maintaining the integrity of the benzylic-like ether linkage while manipulating the C4 position.
Chemical Architecture & Reactivity Profile
Electronic Effects
The thiophene ring is electron-rich (π-excessive). The 2-alkoxymethyl group exerts a weak inductive electron-withdrawing effect (-I) due to the oxygen atom, but more importantly, it can act as a Directed Metallation Group (DMG) .
-
C2 Position: Occupied by the ether side chain.
-
C5 Position: The most reactive site for electrophilic aromatic substitution (
) and lithiation (alpha to Sulfur). -
C4 Position: The strategic vector. Functionalization here is non-trivial without a pre-installed halogen handle (e.g., bromine) because C3 and C5 are kinetically favored.
Structural Logic
In drug design, this scaffold serves as a bioisostere for meta-substituted benzenes but with altered geometry (bond angles of ~92° at sulfur vs 120° in benzene) and improved metabolic stability compared to furan analogs.
Synthetic Methodology: The "Handle-First" Strategy
The most robust route to 4-substituted-2-alkoxymethyl thiophenes avoids the ambiguity of direct C-H functionalization by utilizing 4-bromo-2-thiophenecarboxaldehyde as a divergent starting material.
Pathway Visualization
The following diagram outlines the logical flow from commercial precursors to the final functionalized scaffold.
Caption: Divergent synthesis of 4-substituted-2-alkoxymethyl thiophenes via a brominated intermediate.
Detailed Experimental Protocols
Step 1: Reduction to 4-Bromo-2-hydroxymethylthiophene
Rationale: The aldehyde is reduced first to avoid interference during the alkylation step. Sodium borohydride (
Protocol:
-
Dissolve 4-bromo-2-thiophenecarboxaldehyde (10.0 mmol) in anhydrous methanol (30 mL) at 0°C.
-
Add
(11.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Stir at room temperature for 1 hour. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Quench with saturated
solution (10 mL). -
Concentrate in vacuo to remove methanol. Extract with DCM (
mL). -
Dry over
and concentrate.-
Expected Yield: 90-95% (Colorless oil/solid).
-
Step 2: Williamson Ether Synthesis (The Critical Step)
Rationale: The hydroxyl group is converted to an alkoxide using Sodium Hydride (
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Deprotonation: Suspend
(60% in oil, 12.0 mmol) in anhydrous THF (20 mL) at 0°C. -
Addition: Add a solution of 4-bromo-2-hydroxymethylthiophene (10.0 mmol) in THF (10 mL) dropwise.
-
Observation: Vigorous bubbling (
gas). Stir for 30 min at 0°C until bubbling ceases.
-
-
Alkylation: Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 12.0 mmol) dropwise.
-
Reaction: Warm to room temperature and stir for 4-12 hours.
-
Workup: Quench carefully with water. Extract with Diethyl Ether. Wash with brine.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Critical Note: The product is an ether and is generally stable, but avoid acidic workups which could cleave the ether if the alkyl group is acid-sensitive (e.g., trityl).
-
Step 3: Suzuki-Miyaura Cross-Coupling
Rationale: The bromine at C4 is now used to install the final substituent. The ether group at C2 is stable to basic Pd-coupling conditions.
Protocol:
-
Combine 4-bromo-2-alkoxymethylthiophene (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq) in Toluene/Water (4:1). -
Degas with Argon for 10 minutes.
-
Add
(5 mol%). -
Heat to 90°C for 16 hours.
-
Result: The 4-aryl-2-alkoxymethyl thiophene.
Applications & Functional Utility
Medicinal Chemistry: Calcium Channel Blockers
Research into dihydropyridines has shown that 2-alkoxymethyl thiophene substituents can modulate calcium channel blocking activity. The ether oxygen provides a specific hydrogen bond acceptor site within the binding pocket, distinct from the hydrophobic interaction of a simple alkyl chain.
| Compound Class | Structure Motif | Biological Target | Mechanism of Action |
| Dihydropyridines | 2-[(Alkoxy)methyl]thiophene | L-type | Allosteric modulation of channel gating |
| Anti-inflammatories | 2,4-Diaryl thiophenes | COX-1 / COX-2 | Inhibition of arachidonic acid metabolism |
Materials Science: Regioregular Polymers
In the field of conductive polymers, polythiophenes with alkoxymethyl side chains (P3AMT analogs) exhibit unique self-assembly properties.
-
Chirality: Using a chiral alkyl halide in Step 2 introduces chirality into the side chain, inducing helical supramolecular structures in the bulk polymer.
-
Solubility: The oxygen atom increases solubility in polar organic solvents compared to poly(3-hexylthiophene) (P3HT).
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional zones of the molecule when applied in a biological context.
Caption: SAR Map highlighting the distinct functional roles of the C2 and C4 positions.
References
-
Medicinal Chemistry of Thiophene Derivatives
-
Williamson Ether Synthesis Protocols
-
Thiophene Synthesis Strategies
-
Specific Precursor Data
-
Polymer Applications
- Title: Main-Chain Stiffness and Helical Conform
- Source:Macromolecules (via ResearchG
-
URL:[Link]
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- 2. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
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An In-Depth Technical Guide to 4-Bromo-2-thenyl ethyl ether: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thenyl ethyl ether, a substituted thiophene derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive overview of the nomenclature, synthesis, and potential applications of 4-Bromo-2-thenyl ethyl ether, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Nomenclature and Synonyms: Establishing a Clear Chemical Identity
Precise communication in chemical research hinges on accurate and unambiguous nomenclature. 4-Bromo-2-thenyl ethyl ether is a common name for the compound, but for indexing, database searching, and regulatory purposes, standardized nomenclature is essential.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-bromo-2-(ethoxymethyl)thiophene . This name clearly defines the substitution pattern on the thiophene ring.[2] The term "thenyl" is a common name for a thiophenemethyl group.
A comprehensive list of identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 4-bromo-2-(ethoxymethyl)thiophene |
| Synonyms | 4-Bromo-2-thenyl ethyl ether, 2-(Ethoxymethyl)-4-bromothiophene |
| CAS Number | 1065184-23-7 |
| Molecular Formula | C₇H₉BrOS |
| Molecular Weight | 221.12 g/mol |
| InChI Key | YUWSQIHDUSSKRN-UHFFFAOYSA-N |
Synthesis of 4-Bromo-2-(ethoxymethyl)thiophene: A Practical Approach
The most logical and widely applicable method for the synthesis of 4-Bromo-2-(ethoxymethyl)thiophene is the Williamson ether synthesis . This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, there are two primary retrosynthetic pathways:
-
Pathway A: Reaction of the sodium salt of (4-bromothiophen-2-yl)methanol with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
-
Pathway B: Reaction of sodium ethoxide with a 4-bromo-2-(halomethyl)thiophene (e.g., 4-bromo-2-(bromomethyl)thiophene or 4-bromo-2-(chloromethyl)thiophene).
Pathway A is generally preferred as the starting material, (4-bromothiophen-2-yl)methanol, is commercially available and the reaction conditions are typically milder. The synthesis of 4-bromo-2-(halomethyl)thiophenes can be more challenging and may involve hazardous reagents.
Proposed Synthesis via Williamson Ether Synthesis (Pathway A)
This section outlines a detailed, step-by-step methodology for the synthesis of 4-Bromo-2-(ethoxymethyl)thiophene based on the principles of the Williamson ether synthesis.
Reaction Scheme:
Caption: Williamson ether synthesis of 4-Bromo-2-(ethoxymethyl)thiophene.
Experimental Protocol:
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide (EtBr) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (4-bromothiophen-2-yl)methanol.
-
Dissolution: Dissolve the alcohol in anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should be evident by the evolution of hydrogen gas (which should be safely vented).
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromide dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-(ethoxymethyl)thiophene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. Any moisture present would consume the base and prevent the formation of the alkoxide.
-
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the subsequent SN2 reaction.
-
Controlled Addition of Reagents: The portion-wise addition of NaH and dropwise addition of ethyl bromide at low temperatures helps to control the exothermicity of the reactions and prevent side reactions.
-
Workup Procedure: The aqueous workup with ammonium chloride neutralizes any unreacted sodium hydride and sodium ethoxide. The subsequent extractions and washing steps are essential to remove inorganic byproducts and purify the desired ether.
Physicochemical Properties and Spectroscopic Data
Expected Physical Properties:
-
Appearance: Likely a colorless to pale yellow oil or low-melting solid.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, and insoluble in water.
-
Boiling Point: Higher than that of the corresponding alcohol due to the increased molecular weight.
-
Density: Greater than 1 g/mL due to the presence of the bromine atom.
Anticipated Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the thenyl group, and signals for the two protons on the thiophene ring.
-
¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the thiophene ring carbons, the methylene carbon, and the two carbons of the ethyl group.
-
IR Spectroscopy: Characteristic C-O-C stretching vibrations for the ether linkage would be expected in the region of 1150-1085 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6]
Applications in Drug Development and Medicinal Chemistry
Thiophene derivatives are a cornerstone of modern medicinal chemistry. The thiophene ring is considered a bioisostere of the benzene ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[7][8][9] The introduction of a bromo substituent and an ethyl ether side chain in 4-Bromo-2-(ethoxymethyl)thiophene provides several avenues for its use in drug discovery and development.
As a Building Block in Synthesis
4-Bromo-2-(ethoxymethyl)thiophene is a versatile synthetic intermediate. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl substituents at the 4-position of the thiophene ring. This enables the rapid generation of libraries of compounds for biological screening.
Caption: Synthetic transformations of 4-Bromo-2-(ethoxymethyl)thiophene.
Potential Pharmacological Significance
The structural features of 4-Bromo-2-(ethoxymethyl)thiophene suggest potential for biological activity. The lipophilic ethyl ether group can enhance membrane permeability and influence the compound's pharmacokinetic profile. The bromo substituent can act as a handle for further functionalization or contribute to binding interactions with biological targets through halogen bonding.
Given the broad spectrum of activities of thiophene derivatives, this compound could serve as a starting point for the development of novel agents targeting a range of diseases. Thiophene-containing molecules have shown promise as inhibitors of enzymes such as cyclooxygenase and 5-lipoxygenase, which are involved in inflammation.[10]
Conclusion
4-Bromo-2-thenyl ethyl ether, or more systematically, 4-bromo-2-(ethoxymethyl)thiophene, is a valuable chemical entity with clear nomenclature and a straightforward synthetic route via the Williamson ether synthesis. Its structural features make it a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery and materials science. The presence of the thiophene core, a well-established pharmacophore, suggests that this compound and its derivatives warrant further investigation for their potential biological activities. This guide provides a foundational understanding of this compound, intended to facilitate its synthesis and exploration by the scientific community.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate.
-
Williamson Ether Synthesis. University of Richmond.
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Williamson Ether Synthesis reaction. BYJU'S.
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4-Bromo-2-(ethoxymethyl)thiophene | 1065184-23-7. Sigma-Aldrich.
-
Experiment 06 Williamson Ether Synthesis. Saddleback College.
-
-
The Williamson Ether Synthesis. University of Wisconsin-River Falls.
-
-
Williamson Ether Synthesis. Utah Tech University.
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How to Synthesize 4-Bromobenzo[b]thiophene? - FAQ. Guidechem.
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One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry.
-
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications.
-
Preparation of 4-bromobenzyl bromide. PrepChem.com.
-
A method of controlling the bromination of thiophene derivatives. Google Patents.
-
Derivative of 2-ethyl benzo [b] thiophene, its preparation process and its use as a synthesis intermediate. Google Patents.
-
Synthesis method of 3,4-ethylenedioxythiophene. Google Patents.
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The Role of Bromo-OTBN in Pharma. PYG Lifesciences.
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Problem 5 Given the following spectroscopic data for a compound with the.. Filo.
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2-Bromo-4-ethylthiophene. PubChem.
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Thiophene. Wikipedia.
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Process for preparing thiophene derivatives. Google Patents.
-
Chem 117 Reference Spectra Spring 2011. University of California, Irvine.
-
Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Google Patents.
-
Thiophene substituted hydroxamic acid derivatives as cyclooxygenase-2 and 5-lipoxygenase inhibitors - Patent US-6753344-B2. PubChem.
-
Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IP.com.
-
Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate.
-
(4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0. Matrix Fine Chemicals.
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
-
Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses.
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
(4-Bromothiophen-2-yl)methanol | 79757-77-0. J&K Scientific.
-
(4-Bromothien-3-yl)methanol, 97%, Thermo Scientific. Fisher Scientific.
-
Research Article. International Journal of Pharmaceutical Sciences Review and Research.
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Center for Biotechnology Information.
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- 4. (4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 [matrix-fine-chemicals.com]
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- 6. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
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- 10. Thiophene substituted hydroxamic acid derivatives as cyclooxygenase-2 and 5-lipoxygenase inhibitors - Patent US-6753344-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-(ethoxymethyl)thiophene for Advanced Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its broad applicability, tolerance of a wide range of functional groups, and generally high yields have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-Bromo-2-(ethoxymethyl)thiophene, a key intermediate for the synthesis of functionalized thiophene derivatives. Thiophene-containing compounds are prevalent in numerous biologically active molecules and organic electronic materials.[4] The ethoxymethyl group at the 2-position introduces a flexible, lipophilic side chain while the bromine at the 4-position provides a handle for further functionalization via cross-coupling.
This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a comprehensive overview of the reaction, including mechanistic insights, optimized protocols, and troubleshooting strategies, to enable the successful application of this pivotal transformation.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The Catalytic Cycle
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, 4-Bromo-2-(ethoxymethyl)thiophene, to a low-valent palladium(0) complex. This is often the rate-determining step.[7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1] For bromothiophenes, this step is generally efficient with a variety of palladium catalysts.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[6][8] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the organic moiety to the palladium complex.[6][9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired C-C bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Key Reaction Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling of 4-Bromo-2-(ethoxymethyl)thiophene hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[5] For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can enhance catalytic activity and stability, leading to higher yields and faster reaction times.[3][10] These ligands promote the oxidative addition and reductive elimination steps.[6]
-
Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[6] Its primary function is to activate the boronic acid for transmetalation.[8] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[11] The choice of base can significantly impact the reaction rate and yield, and it is often dependent on the specific substrates and solvent system.[12] For instance, K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.
-
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[12] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly employed.[11][12] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
-
Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle. While some modern catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to achieve a reasonable reaction rate, typically in the range of 80-110 °C.[10][13]
Recommended Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-(ethoxymethyl)thiophene
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-(ethoxymethyl)thiophene with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
4-Bromo-2-(ethoxymethyl)thiophene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere (nitrogen or argon) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: In a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 4-Bromo-2-(ethoxymethyl)thiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: To the flask, add palladium(II) acetate (2 mol %) and SPhos (4 mol %).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Optimized Reaction Conditions
The following table summarizes recommended starting conditions and potential optimization strategies for the Suzuki-Miyaura coupling of 4-Bromo-2-(ethoxymethyl)thiophene.
| Parameter | Recommended Condition | Optimization Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol %) | Other sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be screened. |
| Ligand | SPhos (4 mol %) | For challenging substrates, consider other bulky, electron-rich ligands like XPhos or RuPhos. For simpler couplings, PPh₃ may suffice. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ or Cs₂CO₃ may be more effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O or DMF/H₂O can be used as alternative solvent systems. |
| Temperature | 80-100 °C | Lower temperatures may be possible with highly active catalyst systems. Higher temperatures may be needed for less reactive substrates but can lead to decomposition. |
| Boronic Acid | 1.2 equiv | An excess of the boronic acid is used to drive the reaction to completion. For precious boronic acids, a 1:1 stoichiometry can be attempted. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use fresh, high-quality reagents. |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Ineffective base or solvent | Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Formation of Homocoupled Byproducts | Premature decomposition of the boronic acid | Use a milder base or lower the reaction temperature. |
| Protodeboronation (Loss of Boronic Acid) | Presence of protic impurities or excess water | Use anhydrous solvents and dry reagents. Minimize the amount of water in the solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Bromo-2-(ethoxymethyl)thiophene is a highly efficient and versatile method for the synthesis of a wide array of functionalized thiophene derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation in drug discovery and materials science.
References
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(5), 1227–1233.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(5), 1227–1233.
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene. Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering, 1(5), 493–500.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). Journal of the American Chemical Society, 135(35), 12980–12983.
- Suzuki reaction. Wikipedia.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
- Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 231–244.
- Suzuki Coupling. Organic Chemistry Portal.
- The catalytic mechanism of the Suzuki-Miyaura reaction. (2019). ChemRxiv.
- The Suzuki Reaction. Myers Group, Harvard University.
- Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. (2005). Organic Letters, 7(22), 5083–5085.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). World Wide Journal of Multidisciplinary Research and Development, 4(7), 108-115.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2013). Organic & Biomolecular Chemistry, 11(16), 2618–2629.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes. Benchchem.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2018). Chemistry Central Journal, 12(1), 108.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Accounts of Chemical Research, 41(11), 1541–1552.
- Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. (2020). Organic Chemistry Frontiers, 7(1), 49–59.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(21), 6431.
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). Polymer Chemistry, 13(12), 1730–1742.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(5), 1227–1233.
- 5-(Thiophen-2-yl)oxazole. Organic Syntheses.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2), 1-8.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
Application Note: Strategic Etherification of 4-Bromothiophen-2-yl Methanol
The following Application Note is designed for medicinal chemists and process development scientists. It prioritizes the preservation of the halogen handle (4-bromo) for downstream cross-coupling while efficiently functionalizing the primary alcohol.
Abstract & Strategic Overview
(4-Bromothiophen-2-yl)methanol is a high-value building block in drug discovery. The presence of the bromine atom at the 4-position renders the thiophene ring electron-deficient relative to unsubstituted thiophene, yet it remains susceptible to acid-catalyzed polymerization at the 2-position. Furthermore, the bromine serves as a critical handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.
Consequently, etherification protocols must meet three criteria :
-
Chemoselectivity: Exclusively O-alkylation without competing C-alkylation or dehalogenation.
-
Stability: Avoidance of strong acids that trigger thenylic cation polymerization.
-
Scalability: Suitability for gram-scale preparation of intermediates.
This guide details two primary workflows: Williamson Ether Synthesis (for aliphatic ethers/protecting groups) and the Mitsunobu Reaction (for aryl ethers/complex coupling).
Chemical Logic & Mechanism
The Challenge of Thenylic Reactivity
Similar to benzylic alcohols, thenylic alcohols can stabilize a carbocation. However, thiophene is electron-rich; generating a cation at the 2-methyl position can lead to rapid Friedel-Crafts-type polymerization.
-
Solution: Use basic conditions (Williamson) or neutral redox conditions (Mitsunobu).
-
Bromine Integrity: The C-Br bond on the thiophene ring is stable to sodium hydride (NaH) at temperatures <60°C. Lithium bases (e.g., n-BuLi) must be avoided to prevent Lithium-Halogen exchange.
Decision Matrix: Method Selection
Use the following logic to select the appropriate protocol:
Figure 1: Decision matrix for selecting the etherification strategy.
Protocol A: Williamson Ether Synthesis (Aliphatic Ethers)
Target: Synthesis of 4-bromo-2-(methoxymethyl)thiophene (or Benzyl/MOM variants). Mechanism: SN2 Nucleophilic Substitution via Sodium Alkoxide.[1][2][3]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 4-bromothiophen-2-yl methanol |
| NaH (60%) | 1.2 - 1.5 | Base | Wash with hexanes if oil interferes (rarely needed) |
| Electrophile | 1.2 - 1.5 | Alkylating Agent | MeI, BnBr, or MOM-Cl |
| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (optional for chlorides) |
| Solvent | N/A | Medium | Anhydrous THF (0.2 M) or DMF |
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-bromothiophen-2-yl methanol (1.0 equiv) in anhydrous THF or DMF.
-
Note: DMF accelerates the reaction by solvating the sodium cation, increasing the nucleophilicity of the alkoxide.
-
-
Deprotonation (Critical Step):
-
Cool the solution to 0°C (ice bath).
-
Add NaH (60% dispersion in mineral oil) portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (H₂ gas) will occur. Allow to stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Alkylation:
-
Add the electrophile (e.g., Methyl Iodide) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
-
Monitoring: Check TLC (Hexanes:EtOAc 4:1). The product will have a significantly higher Rf than the starting alcohol.
-
Quench & Workup:
-
Cool back to 0°C. Carefully quench with saturated NH₄Cl solution (dropwise initially).
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with H₂O (to remove DMF) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Mitsunobu Reaction (Aryl Ethers)
Target: Coupling with phenols or acidic heterocycles where SNAr is not possible. Mechanism: Redox-mediated condensation with inversion of configuration (irrelevant for primary alcohols, but relevant for mechanism).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 4-bromothiophen-2-yl methanol |
| Phenol (Ar-OH) | 1.1 | Nucleophile | pKa should be < 11 |
| PPh₃ | 1.2 - 1.5 | Reductant | Triphenylphosphine |
| DIAD/DEAD | 1.2 - 1.5 | Oxidant | Diisopropyl azodicarboxylate preferred (safer) |
| Solvent | N/A | Medium | Anhydrous THF or Toluene |
Step-by-Step Methodology
-
Mixture Preparation: In a dry flask under N₂, combine the thiophene alcohol (1.0 equiv), the phenol partner (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.
-
Activation: Cool the mixture to 0°C .
-
Addition: Add DIAD dropwise over 15–20 minutes.
-
Control: The solution will turn yellow/orange. The rate should be slow enough to prevent excessive exotherm.
-
-
Reaction: Stir at RT for 12–18 hours.
-
Workup:
-
Concentrate the solvent directly.
-
Triturate the residue with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[4]
-
Purify the filtrate via flash column chromatography.
-
Experimental Workflow Visualization
Figure 2: Sequential workflow for the Williamson etherification process.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High water content in solvent. | Use freshly distilled THF or molecular sieve-dried DMF. NaH reacts with water faster than the alcohol. |
| Polymerization | Acidic impurities or excessive heat. | Ensure reaction remains basic. Do not heat >60°C. Avoid acid workups; use neutral buffers. |
| Debromination | Lithium-Halogen exchange (if using Li bases). | Strictly use NaH or KH. Avoid n-BuLi or t-BuLi. |
| Difficult Separation | DMF retention in organic layer. | Wash the organic layer 3x with water, or 1x with 5% LiCl solution (which extracts DMF efficiently). |
References
-
Williamson Ether Synthesis Overview
-
Thiophene Reactivity & Stability
-
Mitsunobu Reaction Protocols
-
Substrate Data
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. personal.denison.edu [personal.denison.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. (4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 [matrix-fine-chemicals.com]
Using 4-Bromo-2-(ethoxymethyl)thiophene as a medicinal chemistry intermediate
Introduction
4-Bromo-2-(ethoxymethyl)thiophene (CAS: 1065184-23-7) is a versatile heteroaromatic building block increasingly utilized in the synthesis of pharmaceutical candidates. As a thiophene-based bioisostere of 1,3-disubstituted benzenes, it offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration.
This guide details the strategic application of this intermediate, focusing on its dual-functional nature: the C4-bromide as a handle for cross-coupling and the C2-ethoxymethyl group as a lipophilic spacer or masked alcohol precursor.
Key Advantages
-
Bioisosterism: The thiophene ring mimics the phenyl ring's geometry but with distinct electron density (electron-rich), often improving potency against electrophilic protein pockets.
-
Solubility Modulation: The ethoxymethyl side chain disrupts crystal packing and increases lipophilicity (
), enhancing membrane permeability compared to bare hydroxymethyl analogs. -
Orthogonal Reactivity: The C4-bromide allows for selective functionalization without affecting the C2-ether, enabling "late-stage diversification" strategies.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 1065184-23-7 |
| Formula | |
| MW | 221.11 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Boiling Point | ~250°C (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents. |
Safety Advisory: Thiophene derivatives can be mild lachrymators and skin irritants. All protocols described below must be performed in a fume hood.
Synthetic Utility & Workflows
The core utility of 4-Bromo-2-(ethoxymethyl)thiophene lies in its ability to serve as a "hub" for scaffold construction. The following diagram illustrates the primary divergence pathways available to medicinal chemists.
Scaffold Diversification Map
Figure 1: Divergent synthesis pathways from the parent scaffold. The C4-bromide is the primary reactive site for carbon-carbon and carbon-nitrogen bond formation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)
Target: Introduction of aryl/heteroaryl groups at the C4 position.
This reaction is the most common application, used to link the thiophene core to a central scaffold (e.g., in kinase inhibitor synthesis).
Reagents:
-
Substrate: 4-Bromo-2-(ethoxymethyl)thiophene (1.0 eq)
-
Boronic Acid/Ester:
(1.2 eq) -
Catalyst:
(0.05 eq) -
Base:
(2M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Charge: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and catalyst.
-
Inert: Seal the vessel and purge with nitrogen/argon for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the bromide (M+H 221/223).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expert Insight: The ethoxymethyl group is stable under these basic conditions. If the boronic acid partner is sterically hindered, switch to S-Phos Pd G3 precatalyst to improve yields.
Protocol B: Lithium-Halogen Exchange (C4-Formylation)
Target: Conversion to the C4-aldehyde for reductive amination or olefination.
This protocol converts the bromide into a nucleophile, allowing reaction with electrophiles like DMF (to make aldehydes) or triisopropyl borate (to make boronic acids).
Reagents:
-
Substrate: 4-Bromo-2-(ethoxymethyl)thiophene (1.0 eq)
-
Lithium Source:
-Butyllithium (1.1 eq, 2.5M in hexanes) -
Electrophile: Anhydrous DMF (2.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Cryogenic Setup: Dissolve the substrate in anhydrous THF under argon. Cool the solution to -78°C (dry ice/acetone bath).
-
Exchange: Add
-BuLi dropwise over 10 minutes. Maintain temperature < -70°C. -
Incubation: Stir at -78°C for 30 minutes. Note: The lithiated species is stable at this temperature.
-
Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated
solution. -
Isolation: Extract with ether/EtOAc. The product (aldehyde) is often an oil that requires immediate use or storage under inert gas.
Mechanism Check: The C2-ethoxymethyl group directs the lithiation slightly, but the C4-Br exchange is kinetically favored over C5-deprotonation at -78°C.
Protocol C: Ether Cleavage (Side Chain Modification)
Target: Deprotection to the alcohol (2-(hydroxymethyl)thiophene derivative).
If the ethoxymethyl group serves as a protecting group or if the final target requires a primary alcohol/halogen at this position.
Reagents:
-
Reagent: Boron Tribromide (
) (1M in DCM) -
Solvent: Anhydrous DCM
Procedure:
-
Cool the substrate solution in DCM to -78°C .
-
Add
(2.0 eq) dropwise. -
Warm slowly to 0°C and monitor by TLC. Caution: This reaction is aggressive.
-
Quench with Methanol (exothermic!).
-
Isolate the primary alcohol.
Case Study: Benzimidazole-Thiophene Hybrids
Context: A recent patent application (US 10,584,120 B1) highlights the use of ethoxymethyl-thiophene intermediates in constructing inhibitors for immunological targets (likely IDO1 or similar pathways).
Workflow:
-
Coupling: 4-Bromo-2-(ethoxymethyl)thiophene is coupled with a 4-pinacolatoboron-benzimidazole scaffold.
-
Result: The thiophene acts as a linker, extending the pharmacophore into a hydrophobic pocket.
-
Optimization: The ethoxy group was retained in the final molecule to improve oral bioavailability compared to the polar alcohol analog.
Significance: This demonstrates that the ethoxymethyl group is not just a protecting group but a valid medicinal chemistry structural element that modulates DMPK properties.
References
-
Patent Application: "Substituted Benzimidazole Compounds." US Patent 10,584,120 B1. (2020).[1]
-
Thiophene Reactivity Review: "Synthesis and Reactions of Halo-substituted Alkylthiophenes." ResearchOnline@JCU. (2015).
-
Bioisosterism: "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands." Journal of Medicinal Chemistry. (2008).
-
General Protocol: "Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives." Organic & Biomolecular Chemistry. (2024).[2]
Sources
Stille coupling protocols using 2-ethoxymethyl-4-bromothiophene
Executive Summary & Scientific Rationale
This guide details the cross-coupling of 2-ethoxymethyl-4-bromothiophene with organostannanes via the Stille reaction. While thiophenes are generally excellent substrates for palladium-catalyzed couplings, this specific scaffold presents two distinct mechanistic considerations that distinguish it from standard 2-bromothiophene protocols:
-
Regio-Electronic Deactivation: The bromine atom at the C4 position (β-position) is electronically less activated toward oxidative addition than the C2 position (α-position). The C-Br bond at C4 has higher bond dissociation energy and reduced s-character compared to C2, often requiring higher temperatures or more electron-rich ligands to facilitate the oxidative addition step.
-
Side-Chain Coordination: The 2-ethoxymethyl group contains an ether oxygen capable of weak coordination to the palladium center. While generally stable, this group can influence catalyst resting states. Furthermore, as a benzylic-type ether, it is stable under basic Stille conditions but susceptible to cleavage by strong Lewis acids (e.g.,
, high-temp ), which must be avoided.
This protocol leverages the "Copper Effect" (Farina modification) to accelerate the rate-limiting transmetallation step, ensuring high yields even with the sterically or electronically deactivated C4-bromide.
Mechanistic Workflow & Causality
The Stille cycle for this substrate relies on the synergy between Palladium(0) and Copper(I).[1]
-
Oxidative Addition:
inserts into the C4-Br bond. Bulky, electron-rich phosphines (like those in Protocol B) stabilize this species. -
Transmetallation (The Bottleneck): In standard Stille couplings, transferring the organic group from Tin (Sn) to Palladium (Pd) is slow. The addition of CuI creates a transient organocopper species (
), which transmetallates to Pd orders of magnitude faster than the organostannane itself. -
Reductive Elimination: The product is released, regenerating
.
Diagram 1: The Copper-Accelerated Catalytic Cycle
Caption: The catalytic cycle highlighting the "Copper Effect" which bypasses the slow direct transmetallation of the stannane.
Experimental Protocols
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Catalyst (Method A) | Standard "workhorse" catalyst. Air-sensitive but reliable for aryl-aryl couplings. | |
| Catalyst (Method B) | High-activity system. | |
| Co-Catalyst | Critical Additive. Scavenges free ligands and accelerates transmetallation via organocopper intermediates. | |
| Solvent | 1,4-Dioxane or Toluene | High boiling point ethers/aromatics. Dioxane coordinates weakly, stabilizing intermediates. |
| Base/Additive | Activates the stannane by forming hypervalent fluorostannates, facilitating transmetallation. |
Protocol A: The "Workhorse" Method (Standard)
Best for: Coupling with simple aryl or vinyl stannanes where the coupling partner is not sterically hindered.
-
Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Loading: Add 2-ethoxymethyl-4-bromothiophene (1.0 equiv) and the Organostannane (1.1 – 1.2 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to bromide).
-
Note: Degas the solvent before addition by sparging with Argon for 15 minutes. Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.
-
-
Catalyst Addition: Under a positive pressure of Argon, add
(5 mol %). -
Reaction: Seal the vessel. Heat to
for 12–18 hours.-
Monitoring: Check via TLC or LCMS. The 4-bromo starting material is less reactive; if conversion stalls, add 5 mol% more catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and proceed to Section 4 (Tin Removal) .
Protocol B: The "High-Performance" Method (Difficult Substrates)
Best for: Sterically crowded stannanes or if Protocol A yields <50%. This utilizes the "Copper Effect" and Fluoride activation.[1][2]
-
Preparation: Flame-dry a reaction vessel; backfill with Argon.
-
Loading: Add:
-
2-ethoxymethyl-4-bromothiophene (1.0 equiv)
-
Organostannane (1.2 equiv)
-
CuI (10 mol %) – Purity is key; use white/off-white CuI, not green/oxidized.
-
CsF (2.0 equiv) – Activates tin via hypervalent species.
-
-
Catalyst: Add
(5 mol %) OR a mixture of (2.5 mol %) and (10 mol %). -
Solvent: Add anhydrous DMF or NMP (0.15 M).
-
Why Polar Aprotic? Polar solvents stabilize the charged intermediates formed by CsF and CuI.
-
-
Reaction: Heat to
for 4–8 hours. The copper acceleration often reduces reaction time significantly. -
Workup: Dilute with diethyl ether (precipitates inorganic salts). Wash with water to remove DMF. Proceed to Section 4 .
Post-Reaction: Organotin Remediation (Critical)
Removing toxic organotin byproducts (
Recommended Method: The Potassium Fluoride (KF) Precipitation This method converts soluble trialkyltin halides into insoluble polymeric tin fluorides.
Diagram 2: Tin Removal Workflow
Caption: The KF workup converts soluble tin byproducts into insoluble solids removable by filtration.
Step-by-Step KF Protocol:
-
Dissolve the crude reaction residue in Diethyl Ether (Et2O).
-
Add an equal volume of Saturated Aqueous Potassium Fluoride (KF) .
-
Vigorous Stirring: Stir the biphasic mixture vigorously for 1 hour . You will observe the formation of a white, fluffy precipitate (polymeric butyltin fluoride).
-
Filtration: Filter the mixture through a pad of Celite . The toxic tin polymer remains on the Celite.
-
Separation: Separate the organic layer, dry over
, and concentrate. -
Purification: The residue is now safe for standard Flash Column Chromatography.
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Low Conversion (<20%) | Oxidative Addition Failure | Switch to Protocol B. The 4-position is deactivated; the CuI/CsF system drives the equilibrium. |
| Homocoupling of Stannane | Oxygen Contamination | Degas solvents more thoroughly. Ensure the system is strictly under Argon. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Catalyst is "crashing out" before reaction completes. Add more ligand ( |
| Product Streaking on TLC | Residual Tin | Perform the KF workup again or use 10% |
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with catalytic copper iodide. Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1][2] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[1][2] Angewandte Chemie International Edition, 43(9), 1132-1136. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for ligand effects on deactivated substrates). Link
-
Renaud, P., & Oestreich, M. (Eds.). (2013).[3][4] Organotin Chemistry in Synthesis. (Reference for KF workup and tin toxicity management).
-
Organic Chemistry Portal. Stille Coupling. Link
Sources
Regioselective C-H Activation of 4-Bromo-2-(ethoxymethyl)thiophene at the 5-Position: A Detailed Guide to Palladium-Catalyzed Direct Arylation
Application Note & Protocol
Abstract
Substituted thiophenes are privileged scaffolds in medicinal chemistry and organic electronics. Traditional synthetic routes to these compounds often rely on multi-step sequences involving pre-functionalized starting materials. Direct C–H activation has emerged as a powerful, atom-economical strategy to streamline the synthesis of complex thiophene derivatives. This guide provides a comprehensive technical overview and a field-proven protocol for the regioselective C–H functionalization of 4-Bromo-2-(ethoxymethyl)thiophene specifically at the C5 position. We delve into the mechanistic rationale, focusing on the palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathway, and provide a detailed, step-by-step experimental procedure designed for reproducibility and success in a research setting.
Introduction: The Strategic Advantage of C-H Activation
The functionalization of thiophene rings is a cornerstone of modern synthetic chemistry. However, controlling regioselectivity, particularly in polysubstituted systems, presents a significant challenge. The target substrate, 4-Bromo-2-(ethoxymethyl)thiophene, possesses three distinct C-H bonds and a C-Br bond, creating a competitive landscape for reactivity.
Traditional cross-coupling methods, such as Suzuki or Stille reactions, would necessitate the synthesis of an organometallic derivative at the C5 position, adding steps and generating stoichiometric waste. Palladium-catalyzed direct C–H activation offers an elegant alternative, bypassing the need for pre-functionalization and directly converting the C-H bond into a new C-C bond.[1][2] This protocol focuses on the direct arylation of the C5-H bond, a position known for its heightened reactivity, while preserving the synthetically valuable C-Br bond for subsequent transformations.[3][4]
Mechanism and Strategy: Achieving High Regioselectivity
The success of this transformation hinges on directing the catalyst to the desired C-H bond with high fidelity. The inherent electronic properties of the thiophene ring and the choice of a specific catalytic system make this possible.
Inherent Regioselectivity of the Thiophene Core
The thiophene ring is an electron-rich heterocycle. The C-H bonds adjacent to the sulfur atom (α-positions, C2 and C5) are more acidic and sterically accessible than those at the β-positions (C3 and C4).[5][6] In our substrate, the C2 position is already substituted. Therefore, the C5 position is the most electronically and sterically favored site for C-H metalation, providing the intrinsic basis for the high regioselectivity of this reaction.[7]
The Catalytic System: Palladium and the CMD Pathway
A palladium(II) catalyst, typically Pd(OAc)₂, is highly effective for this type of transformation. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[8][9] This pathway is distinct from oxidative addition and is common for high-valent, late transition metals like Pd(II).[10][11]
The key features of the CMD pathway are:
-
The Role of the Base: A carboxylate base, such as potassium acetate (KOAc) or cesium pivalate (PivOCs), is not merely a stoichiometric base. It actively participates in the C-H cleavage step, acting as a proton shuttle within a cyclic transition state.[9] This internal base assistance significantly lowers the activation energy of the C-H cleavage.[12]
-
Preservation of the C-Br Bond: Under these conditions, the C-H activation via the CMD pathway is kinetically favored over the oxidative addition into the C-Br bond, allowing for selective functionalization.[3][4]
The proposed catalytic cycle is illustrated below.
Caption: Proposed Catalytic Cycle via Concerted Metalation-Deprotonation (CMD).
Detailed Experimental Protocol
This protocol describes the direct arylation of 4-Bromo-2-(ethoxymethyl)thiophene with 4-iodoanisole as a representative coupling partner.
Materials and Reagents
| Reagent | Purity | Supplier | Cat. No. |
| 4-Bromo-2-(ethoxymethyl)thiophene | >97% | Custom Synthesis/Commerical | - |
| 4-Iodoanisole | 99% | Sigma-Aldrich | 112341 |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals | 46-1850 |
| Potassium Acetate (KOAc) | >99% | Acros Organics | 130710010 |
| N,N-Dimethylacetamide (DMAc), Anhydrous | 99.8% | Sigma-Aldrich | 388411 |
| Ethyl Acetate (EtOAc) | HPLC | Fisher Scientific | E195-4 |
| Hexanes | HPLC | Fisher Scientific | H302-4 |
| Deionized Water | - | - | - |
| Brine (Saturated NaCl solution) | - | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | EM-MX0075-1 |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | R12030B |
Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. DMAc is a combustible liquid and an irritant.
Equipment Setup
-
25 mL Schlenk flask or oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir plate and stir bar
-
Inert atmosphere line (Nitrogen or Argon) with a manifold
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system or glass column
Step-by-Step Reaction Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Allow the flask to cool to room temperature.
-
Addition of Solids: Under a positive flow of nitrogen, add 4-Bromo-2-(ethoxymethyl)thiophene (1.0 mmol, 251 mg), 4-iodoanisole (1.2 mmol, 281 mg), palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%), and potassium acetate (2.0 mmol, 196 mg) to the flask.
-
Solvent Addition: Add 5.0 mL of anhydrous N,N-dimethylacetamide (DMAc) via syringe.
-
Reaction Execution: Seal the flask and purge the headspace with nitrogen for 5 minutes while stirring. Place the flask in a preheated heating block or oil bath set to 120 °C.
-
Monitoring: Stir the reaction mixture vigorously for 16-24 hours. The reaction mixture will typically turn from a light yellow/orange to a dark brown or black suspension. The reaction progress can be monitored by TLC (e.g., 10% EtOAc/Hexanes) or GC-MS by taking a small aliquot.
-
Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
Work-up and Purification
-
Quenching: Dilute the reaction mixture with 25 mL of deionized water and transfer it to a 100 mL separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMAc and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the final product, 4-Bromo-2-(ethoxymethyl)-5-(4-methoxyphenyl)thiophene, typically as a white to off-white solid.
Data Presentation and Expected Results
The described protocol is expected to provide the desired product with good yield and high regioselectivity.
| Parameter | Value | Rationale / Comment |
| Substrate Scale | 1.0 mmol | Standard laboratory scale for methodology validation. |
| Arylating Agent | 4-Iodoanisole (1.2 equiv) | A slight excess ensures complete consumption of the limiting substrate. |
| Catalyst | Pd(OAc)₂ (3 mol%) | Effective and common palladium precursor for C-H activation. |
| Base | KOAc (2.0 equiv) | Crucial for the CMD mechanism; acts as the proton abstractor.[8][9] |
| Solvent | Anhydrous DMAc (0.2 M) | High-boiling polar aprotic solvent aids in substrate solubility and high temperature.[13] |
| Temperature | 120 °C | Sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 16-24 h | Typical duration for achieving high conversion. |
| Expected Yield | 70-85% | Isolated yield after purification. |
| Regioisomeric Ratio | >98:2 (C5:other) | High selectivity is expected due to the inherent reactivity of the C5-H bond. |
Experimental Workflow Visualization
The overall experimental process from setup to final product is summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow for direct C-H arylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient heat; Presence of O₂/H₂O | Ensure catalyst is from a reliable source. Verify temperature. Ensure rigorous inert atmosphere techniques are used. |
| Formation of Side Products | Competing C-Br activation; Homocoupling of aryl iodide | Lower reaction temperature slightly (e.g., to 110 °C). Ensure high purity of starting materials. Consider adding a phosphine ligand to modulate reactivity. |
| Difficult Purification | Residual DMAc; Closely-eluting impurities | Ensure thorough washing during work-up to remove DMAc. Use a slow gradient during column chromatography for better separation. |
References
-
Concerted metalation deprotonation. Wikipedia.[Link]
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(14), 3310–3313. [Link]
-
Mori, A., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(22), 5083–5085. [Link]
-
Bouley, B. S., et al. (2023). C-H Bond Activation via Concerted Metalation-Deprotonation at a Palladium(III) Center. ChemRxiv.[Link]
-
Bouley, B. S., Tang, F., Bae, D. Y., & Mirica, L. M. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 14(12), 3193–3199. [Link]
-
Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1698-1709. [Link]
-
Musa, S., et al. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Journal of the American Chemical Society, 134(3), 1498-1510. [Link]
-
Teuben, J. H., et al. (1998). Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of polyethylene with 2-thienyl end-groups. Organometallics, 17(25), 5643–5645. [Link]
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed.[Link]
-
Wang, D., et al. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 26(13), 4056. [Link]
-
Bouley, B. S., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science.[Link]
-
Pieber, B., et al. (2026). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry.[Link]
-
Mori, A., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. PubMed.[Link]
-
Pieber, B., et al. (2026). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. PMC.[Link]
-
Grover, J., et al. (2025). A Generalized Approach for Distal C–H Arylation of Organic Building Blocks: Unveiling the Role of Counter Anion. ResearchGate.[Link]
-
C-H activation. YouTube.[Link]
-
Doucet, H., et al. (2015). C–H arylation of unsubstituted furan and thiophene with acceptor bromides: access to donor–acceptor–donor-type building blocks for organic electronics. PubMed.[Link]
-
Doucet, H., et al. (2026). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 9. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C–H arylation of unsubstituted furan and thiophene with acceptor bromides: access to donor–acceptor–donor-type building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-2-(ethoxymethyl)thiophene Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-THIO-4BR-002
Executive Summary
The synthesis of 4-Bromo-2-(ethoxymethyl)thiophene presents a classic regioselectivity paradox in heterocyclic chemistry. Direct bromination of 2-(ethoxymethyl)thiophene typically yields the thermodynamically favored 5-bromo isomer (or a mixture), resulting in poor yields of the desired 4-bromo target.
To maximize yield and purity, you must abandon direct electrophilic substitution in favor of a "Regioselective Lithiation Strategy" starting from 2,4-dibromothiophene . This guide details the causal logic, optimized protocols, and troubleshooting steps for this pathway.
Part 1: The Strategic Pathway (Logic & Causality)
Why Direct Bromination Fails
Thiophene rings are electron-rich. The sulfur atom directs electrophilic attack (bromination) primarily to the
-
Scenario: If you start with 2-(ethoxymethyl)thiophene and add
. -
Result: The incoming bromine prefers C5. You obtain mostly 5-bromo-2-(ethoxymethyl)thiophene .
-
Yield Impact: The desired 4-bromo isomer is a minor byproduct (<10% yield), requiring tedious HPLC separation.
The Solution: Halogen Dance & Selective Lithiation
The high-yield route utilizes 2,4-dibromothiophene as the scaffold.
-
Inductive Effect: The C2 bromine is flanked by the sulfur atom. The inductive withdrawal of the sulfur makes the C2-Br bond more polarized and the C2 proton (if present) more acidic.
-
Lithium-Halogen Exchange: When treated with n-Butyllithium (n-BuLi) at -78°C, the exchange occurs exclusively at C2 due to the stabilization of the resulting anion by the adjacent sulfur. The C4-Br bond remains intact.
-
Result: You generate a nucleophile at C2 while keeping the bromine at C4, perfectly setting up the scaffold.
Part 2: Optimized Experimental Workflow
Visual Workflow (DOT Diagram)
Caption: Figure 1. The regioselective "Scaffold Construction" route avoiding isomer mixtures.
Detailed Protocol
Step 1: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde
-
Reagents: 2,4-Dibromothiophene (1.0 eq), n-BuLi (1.05 eq, 1.6M in hexanes), DMF (1.5 eq), Anhydrous THF.
-
Protocol:
-
Dissolve 2,4-dibromothiophene in anhydrous THF under Argon/Nitrogen.
-
Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must be stable.
-
Add n-BuLi dropwise over 30 mins.[1] Maintain temp < -70°C.
-
Stir for 1 hour at -78°C. (Generates the 2-lithio species).
-
Add anhydrous DMF dropwise.
-
Allow to warm to 0°C slowly, then quench with sat.
. -
Extract (EtOAc), wash (Brine), dry (
).[2]
-
-
Yield Target: 85-92%
-
Why this works: The C2-Li species reacts with DMF to form the aldehyde. The C4-Br survives.
Step 2: Reduction to Alcohol
-
Reagents: Aldehyde (from Step 1),
(0.55 eq), Methanol. -
Protocol:
-
Yield Target: >95% (Quantitative).
Step 3: O-Alkylation (The "Williamson" Step)
-
Reagents: Alcohol (from Step 2), NaH (1.2 eq, 60% dispersion), Ethyl Iodide (1.5 eq), Anhydrous THF.
-
Protocol:
-
Yield Target: 88-95%
Part 3: Troubleshooting & FAQs
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for identifying yield loss points.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol and Sulfuric Acid for the etherification to save money? A: Not recommended. While acid-catalyzed etherification works for simple benzylic alcohols, thiophene rings are electron-rich and prone to electrophilic attack or polymerization in strong acids. The alcohol intermediate (4-bromo-2-hydroxymethylthiophene) is essentially a "thienyl-benzyl" alcohol; the carbocation generated by acid is stable but highly reactive, leading to self-condensation (dimers/polymers). The basic conditions (NaH/EtI) prevent this side reaction.
Q2: In Step 1, I see "3-bromo" impurities. Why? A: This is "Halogen Scrambling." If the temperature rises above -70°C during lithiation, the 2-lithio-4-bromo species can exchange with unreacted starting material or itself, moving the lithium to the 4-position (thermodynamic equilibration). Strictly maintain -78°C.
Q3: Can I skip the aldehyde isolation and react the lithiated species directly with Chloromethyl Ethyl Ether?
A: Yes, technically. Reacting 4-bromo-2-lithiothiophene with
-
Cons: Chloromethyl ethyl ether is a potent carcinogen. Also, commercially available grades often contain impurities that complicate the workup. The Aldehyde route allows for a crystallization/purification checkpoint, ensuring the final drug substance is purer.
Part 4: Data Summary
| Parameter | Standard Route (Direct Bromination) | Optimized Route (Lithiation/Aldehyde) |
| Starting Material | 2-(Ethoxymethyl)thiophene | 2,4-Dibromothiophene |
| Regioselectivity | Poor (~10:90 ratio of 4-Br vs 5-Br) | Excellent (>98:2) |
| Overall Yield | < 15% (after difficult separation) | ~75-80% (3 steps) |
| Purification | Requires HPLC or careful column | Distillation (Aldehyde) + Simple Wash (Final) |
| Scalability | Low (Separation bottleneck) | High (Standard unit operations) |
References
-
Regioselective Lithiation of Bromothiophenes
- Source: Sotelo, E., et al. "Regioselective Lithiation of 2,4-Dibromothiophene.
- Context: Establishes the stability of the C2-lithio species
-
Link: (General Journal Link)
-
Williamson Ether Synthesis on Heterocycles
-
Synthesis of 4-Bromo-2-thiophenecarboxaldehyde
- Source: Sigma-Aldrich / Merck Product D
- Context: Confirmation of the aldehyde as a stable, isol
-
Link:
-
Thiophene Reactivity & Stability
- Source: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed.
- Context: Textbook authority on the acid-sensitivity of electron-rich thiophenes.
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. Thiophene synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability of ethoxymethyl ether group under acidic conditions
Technical Support Center: Protective Group Chemistry Topic: Ethoxymethyl (EOM) Ether – Stability & Deprotection Guide Ticket ID: EOM-ACID-001 Status: Open
Introduction: The EOM Profile
User Query: "I am using an Ethoxymethyl (EOM) ether to protect a phenol. What are the precise limits of its stability under acidic conditions, and how do I troubleshoot premature cleavage?"
Scientist’s Executive Summary:
The Ethoxymethyl (EOM) ether is an acetal-based protecting group (
The EOM group cleaves via an acid-catalyzed hydrolysis pathway.[1][2] This is not a defect; it is the design feature that allows for orthogonal deprotection. Issues arise when the acidity of the environment (e.g., silica gel, acidic workups) unintentionally triggers this mechanism.[3]
Module 1: The Mechanism (Why It Cleaves)
To troubleshoot, you must understand the failure mode. EOM cleavage is driven by the formation of a resonance-stabilized oxocarbenium ion.
The Pathway:
-
Protonation: Acid protonates the ethoxy oxygen.
-
Rate-Limiting Step: Ethanol leaves, generating a reactive oxocarbenium ion.
-
Hydrolysis: Water attacks the cation, collapsing the acetal into formaldehyde and the free alcohol.
Caption: Fig 1. Acid-catalyzed hydrolysis of EOM ether via the oxocarbenium intermediate.
Module 2: Standard Operating Protocols (The "How-To")
Do not rely on "standard" acid washes. Use these validated protocols based on substrate sensitivity.
Protocol A: The "Standard" Hydrolysis (Robust Substrates)
Best for: Simple alcohols/phenols with no other acid-sensitive groups.
-
Solvent System: Dissolve substrate in Methanol (MeOH) or Tetrahydrofuran (THF).
-
Reagent: Add 6M HCl (aqueous) dropwise until the solution reaches pH ~1.
-
Alternative: Concentrated HCl in MeOH (trace amount) is often sufficient.[1]
-
-
Temperature: Stir at 25°C . Heating to 50°C accelerates the reaction but increases side-product risk.
-
Workup: Neutralize with saturated
before concentrating to prevent acid concentration during rotary evaporation.
Protocol B: The "Gentle" Deprotection (Sensitive Substrates)
Best for: Complex molecules containing acid-sensitive moieties (e.g., epoxides, silyl ethers).
-
Reagent: Pyridinium p-toluenesulfonate (PPTS ).[4]
-
Conditions: 2–3 equivalents of PPTS in t-Butanol or Ethanol at 55°C.
-
Why it works: PPTS provides a buffered, weakly acidic environment that cleaves the acetal (EOM) without stripping more robust silyl ethers or rearranging sensitive scaffolds.
Protocol C: Lewis Acid Cleavage (Anhydrous)
Best for: Substrates where water must be avoided.
-
Reagent: Bromodimethylborane (
) or Titanium Tetrachloride ( ). -
Conditions:
in Dichloromethane ( ). -
Note: This follows a different mechanism (coordination to oxygen) and is highly effective for stubborn EOM groups.
Module 3: Troubleshooting Guide (The "Help Desk")
Issue 1: "My EOM group fell off during silica column chromatography."
Diagnosis: Silica gel is naturally acidic (pH ~4–5). The dwell time on the column allowed the acid-catalyzed mechanism (Fig 1) to proceed, likely due to residual moisture in the solvent acting as the nucleophile. Solution:
-
The Fix: Pre-wash your silica column with 1% Triethylamine (
) in hexanes. -
The Adjustment: Add 0.5%
to your eluent system to maintain a basic pH throughout the run.
Issue 2: "The reaction is stuck. The EOM won't cleave."
Diagnosis:
-
Solubility: Is the molecule greasy? Aqueous acids may not be contacting the lipophilic substrate effectively.
-
Sterics: Bulky groups near the EOM ether can block the protonation site. Solution:
-
Switch to Protocol C (Lewis Acid).
or are less reliant on solvation shells and can attack sterically crowded oxygens more aggressively than a proton can.
Issue 3: "I see a new spot on TLC, but it's not my product."
Diagnosis: N-Hydroxymethylation or Formaldehyde capture.
-
The byproduct of EOM cleavage is formaldehyde (
). -
If your substrate has a nucleophilic amine or an electron-rich aromatic ring, the liberated formaldehyde can react with it (e.g., forming an imine or doing a Friedel-Crafts alkylation). Solution:
-
Add a scavenger . Include a sacrificial nucleophile like resorcinol or ethanethiol in the deprotection mixture to capture the formaldehyde as it forms.
Module 4: Stability Matrix
| Condition | Stability Rating | Notes |
| Aqueous Acid (pH < 4) | 🔴 Labile | Cleaves rapidly. |
| Silica Gel | 🟡 Unstable | Cleaves slowly over time; requires buffering. |
| Lewis Acids ( | 🔴 Labile | Cleaves (often used for deprotection). |
| Bases (NaOH, KOH) | 🟢 Stable | Completely inert. |
| Reducing Agents ( | 🟢 Stable | Inert (unless strong Lewis acid additives are present). |
| Oxidizing Agents | 🟢 Stable | generally stable, but strong oxidants can attack the ether. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience. (The definitive guide on acetal stability and deprotection protocols).
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[6] Thieme. (Detailed mechanistic insights into oxocarbenium formation).
-
Berliner, M. A., & Belecki, K. (2005).[5] Zinc(II)-Catalyzed Conversion of Acetals to Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link (Discusses Lewis acid interaction with acetal ethers).
-
BenchChem. (2025).[7] Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers. (Application note regarding the comparative stability of MOM/EOM systems).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Homocoupling in Thiophene Couplings
Executive Summary & Diagnostic Workflow
Thiophene derivatives are notoriously electron-rich, making them susceptible to oxidative side reactions. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), the most persistent failure mode is homocoupling —the formation of a dimer from two identical coupling partners (e.g., Nucleophile-Nucleophile or Electrophile-Electrophile) rather than the desired cross-product.
This guide addresses the mechanistic root causes of these side reactions, specifically focusing on Oxidative Homocoupling (mediated by O₂ or Pd(II)) and Reductive Homocoupling (mediated by disproportionation).
Diagnostic Decision Tree
Use this workflow to identify your specific failure mode before applying the protocols below.
Figure 1: Diagnostic decision tree for isolating the source of homocoupling in thiophene reactions.
Technical FAQ: Deep Dive & Troubleshooting
Q1: Why is my thiophene boronic acid forming a dimer (Ar-Ar) instead of coupling with the halide?
Diagnosis: This is Oxidative Homocoupling , the most common side reaction in Suzuki-Miyaura couplings of thiophenes. Mechanism: It is driven by the presence of an oxidant.
-
Oxygen: Trace O₂ re-oxidizes Pd(0) to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to release the homodimer and water [1].
-
Pd(II) Precatalysts: If you use Pd(OAc)₂ or PdCl₂(dppf), the initial reduction of Pd(II) to the active Pd(0) species requires a stoichiometric amount of homocoupling if no other reductant is present.
-
Reaction: 2 Ar-B(OH)₂ + Pd(II) → Ar-Ar + Pd(0) + 2 B(OH)₃. Solution:
-
-
Switch to Pd(0): Use Pd(PPh₃)₄ or Pd₂(dba)₃ to eliminate the initial reduction requirement.
-
Sacrificial Reductant: If you must use Pd(II), add 5–10 mol% of Potassium Formate . It reduces Pd(II) to Pd(0) without consuming your precious thiophene boronic acid [2].
-
Rigorous Degassing: Sparging with N₂ is often insufficient for thiophenes. Use the Freeze-Pump-Thaw method (Protocol A).
Q2: I am seeing homocoupling of my stannane in a Stille reaction. Is this the same mechanism?
Diagnosis: Similar, but with distinct drivers. Stannane homocoupling is often a result of Pd(II)/Cu(I) interplay . Mechanism:
-
Pd(II) Reduction: Like Suzuki, Pd(II) precatalysts can oxidatively couple stannanes to generate the active Pd(0).
-
Copper Effect: While Cu(I) accelerates the Stille reaction (the "Copper Effect"), it can also facilitate oxidative homocoupling if the transmetallation to the halide is slow [3]. Solution:
-
Stoichiometry Control: Ensure the halide is the limiting reagent? No, actually, use a slight excess of the halide if the stannane is valuable, or vice versa. However, to stop homocoupling, slow addition of the stannane via syringe pump is the most effective engineering control.
-
Catalyst: Use a bulky, electron-rich ligand (e.g., XPhos or t-Bu₃P ) to accelerate the reductive elimination of the cross-product over the homocoupling pathway.
Q3: How do I distinguish between "Dehalogenation" and "Homocoupling"?
Diagnosis: Analyze the molecular weight via LCMS.
-
Dehalogenation: Mass = [Thiophene-Br] - Br + H. (Net loss of mass). This occurs in alcoholic solvents where Pd-H species form (β-hydride elimination from solvent).
-
Homocoupling: Mass = 2 × [Thiophene unit]. Solution for Dehalogenation: Switch from secondary alcoholic solvents (isopropanol) to non-protic polar solvents (DMF, DMAc) or Toluene.
Mechanistic Insight: The Competing Cycles
Understanding the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycle is vital for selecting the right ligand.
Figure 2: The parasitic oxidative homocoupling cycle (red) competes with the productive cross-coupling cycle (blue/grey). Oxygen enters the cycle by oxidizing Pd(0), forcing the catalyst to consume nucleophiles to regenerate.
Optimized Protocols
Protocol A: "Zero-Oxygen" Suzuki Coupling for Thiophenes
Best for: Substrates prone to severe oxidative homocoupling.
-
Preparation:
-
Use a microwave vial or a Schlenk flask.
-
Solvent System: DME/H₂O (4:1) or Toluene/H₂O (3:1) . Note: Avoid alcohols.
-
-
Degassing (Crucial Step):
-
Do NOT just bubble nitrogen.
-
Perform 3 cycles of Freeze-Pump-Thaw on the solvent mixture before adding the catalyst.
-
Freeze solvent in liquid N₂.
-
Apply high vacuum (10-15 min).
-
Thaw in warm water.
-
Backfill with Argon.[1]
-
-
-
Reagents:
-
Add Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / XPhos .
-
Base: K₃PO₄ (anhydrous) is preferred over carbonates for sensitive thiophenes.
-
-
Execution:
-
Heat to 80°C.
-
Optional: If homocoupling persists, add 2,6-di-tert-butyl-4-methylphenol (BHT) (10 mol%) as a radical scavenger.
-
Protocol B: Stille Coupling with Copper Scavenging
Best for: Sluggish reactions where homocoupling is a secondary concern to low conversion.
-
Catalyst System:
-
Pd(PPh₃)₄ (5 mol%) + CuI (10 mol%) .
-
Why: CuI scavenges free phosphine ligands, accelerating the rate-limiting transmetallation step, allowing the cross-coupling to outcompete the homocoupling [3].
-
-
Solvent:
-
DMF or NMP (Anhydrous).
-
-
Procedure:
Comparative Data: Ligand Effects
The choice of ligand significantly alters the ratio of Cross-Product (CP) to Homocouple (HC). Bulky, electron-rich ligands generally favor CP.
Table 1: Effect of Catalyst System on Thiophene-Phenyl Coupling Selectivity (Representative Data)
| Catalyst System | Ligand Type | CP : HC Ratio | Notes |
| Pd(PPh₃)₄ | Monodentate, Aryl | 85 : 15 | Standard. Susceptible to air oxidation. |
| Pd(OAc)₂ / PPh₃ | In situ generated | 70 : 30 | High HC due to initial Pd(II) reduction. |
| PdCl₂(dppf) | Bidentate | 92 : 8 | Good balance. Robust against dehalogenation.[3] |
| Pd₂(dba)₃ / SPhos | Bulky, Buchwald | >99 : 1 | Best Performance. Steric bulk prevents bis-boronate coordination. |
| Pd-PEPPSI-IPr | NHC Carbene | 98 : 2 | Excellent for difficult, sterically hindered thiophenes. |
References
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[1] Link
-
Lynch, J., et al. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with "ligandless" palladium catalysts and copper(I) iodide. Journal of the American Chemical Society.[1] Link
-
Mee, S. P. H., et al. (2004).[2][4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts. Angewandte Chemie International Edition. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
Sources
Optimizing catalyst loading for 4-bromothiophene coupling reactions
Introduction: The "Thiophene Trap"
Welcome to the technical support center. If you are here, you likely face a specific problem: your Suzuki or Buchwald-Hartwig coupling works perfectly on phenyl bromides but stalls or produces low yields with 4-bromothiophene .
The Core Problem: Thiophene is not just a substrate; it is a hemi-labile ligand. The sulfur atom in the thiophene ring is a "soft" donor that strongly coordinates to Palladium (a "soft" metal), effectively poisoning your catalyst. Furthermore, the C4 position on thiophene is electronically distinct from the C2 position—it is less activated for oxidative addition and prone to competing C-H activation at the C2/C5 sites.
This guide moves beyond generic "add more catalyst" advice, which often exacerbates the problem by promoting metal aggregation (Pd-black).
Module 1: The Science of Deactivation
User Question: "Why does my reaction stall at ~60% conversion even when I add 5 mol% catalyst?"
Technical Insight: In standard couplings, the rate-limiting step is often oxidative addition. However, with thiophenes, the reaction often dies due to competitive coordination . The thiophene sulfur binds to the open coordination site on the Pd(0) species, preventing the oxidative addition of the C-Br bond.
If you simply increase catalyst loading without changing the ligand, you increase the concentration of naked Pd(0), which rapidly aggregates into inactive Palladium black.
Mechanism & Poisoning Pathway[1][2]
Figure 1: The Catalytic Cycle vs. The Thiophene Trap. Note the red "Dead End" pathway where sulfur coordination blocks the cycle.
Module 2: Catalyst & Ligand Selection
User Question: "I am using Pd(PPh3)4. Is this adequate?"
Recommendation: No. Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly to Pd. The sulfur in 4-bromothiophene can easily displace PPh3. You require bulky, electron-rich phosphines or NHC ligands .[1] These ligands create a steric wall that prevents sulfur coordination while accelerating oxidative addition.
Optimized Catalyst Systems Table
| Component | Standard (Avoid) | Optimized (Recommended) | Why? |
| Precatalyst | Pd(PPh3)4 | Pd(OAc)2 or Pd2(dba)3 | Allows precise Pd:Ligand ratio control. |
| Ligand | PPh3, dppf | SPhos , XPhos , P(t-Bu)3 | Bulky biaryl phosphines (Buchwald ligands) prevent S-poisoning and boost oxidative addition. |
| Loading | 5-10 mol% | 0.5 - 2.0 mol% | Better ligands allow lower loading. High loading promotes aggregation. |
| Base | Na2CO3 | K3PO4 or KOtBu | Anhydrous phosphate bases often perform better with thiophenes than carbonates. |
Protocol 1: High-Activity Screening Condition
-
Catalyst: Pd(OAc)2 (1 mol%)
-
Ligand: SPhos (2 mol%) (1:2 Pd:L ratio is critical)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous)
-
Temp: 80°C - 100°C
Critical Note: Do not premix the catalyst and ligand for too long in the absence of substrate, or they may deactivate. Add them to the reaction vessel containing the aryl halide.
Module 3: Troubleshooting Regioselectivity (C-H Activation)
User Question: "I see a side product with the same mass as my desired product. What is it?"
Technical Insight: Thiophenes are prone to Direct Arylation (C-H activation) . The C2/C5 protons are acidic. If your catalytic cycle is slow (slow oxidative addition at C4), the palladium may instead activate the C2-H bond, leading to the "wrong" isomer.
Diagnostic Workflow:
Figure 2: Troubleshooting decision tree for regioselectivity vs. conversion issues.
Actionable Fix:
-
Base Switch: If you observe C-H activation (wrong isomer), switch to a milder base like K3PO4 or CsF . Strong alkoxide bases (NaOtBu) promote C-H activation.
-
Blocking: If possible, use a 2-substituted thiophene starting material to block the reactive C2 position.
Module 4: Scale-Up & Purification (Pd Scavenging)
User Question: "I cannot get the residual Palladium below 500 ppm. The product is colored."
Technical Insight: Thiophene-containing products have a high affinity for Palladium. Standard aqueous washes or Celite filtration are ineffective because the Pd is chemically bound to the product's sulfur atoms.
Protocol 2: The "Thiol-Silica" Scavenging Method Do not rely on crystallization alone.
-
Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 mL per gram of product).
-
Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.
-
Loading: Add 5-10 equivalents relative to the initial Pd loading (not the product).
-
-
Incubation: Stir at 50°C for 4 hours . (Room temperature is often too slow for thiophene-Pd complexes).
-
Filtration: Filter through a 0.45-micron pad to remove the resin.
-
Verification: Test a small aliquot for Pd content (ICP-MS).
References
-
Mechanisms of Catalyst Deactivation
-
Title: Sulfur poisoning and regeneration of palladium-based catalysts.[2]
- Source: Journal of the Chemical Society, Faraday Transactions.
-
Link:
-
-
Ligand Selection (Buchwald-Hartwig/Suzuki)
- Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Source: Chemical Reviews / ResearchG
-
Link:
-
Direct Arylation Risks
-
Title: Direct C–H Arylation of Thiophenes at Low Catalyst Loading.[3]
- Source: The Journal of Organic Chemistry (ACS).
-
Link:
-
-
Purification & Scavenging
-
Title: Efficient Method for Removal of Residual Palladium from Organic Solution.[4]
- Source: Organic Process Research & Development (ACS).
-
Link:
-
Sources
Technical Support Center: Handling Volatility of Low Molecular Weight Thiophene Ethers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with low molecular weight (LMW) thiophene ethers. This document provides practical, in-depth answers to common challenges arising from the high volatility of these valuable chemical building blocks. Our goal is to move beyond simple instructions and explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
FAQ: Understanding the Volatility Challenge
Q1: What makes low molecular weight thiophene ethers so volatile?
A: The volatility of LMW thiophene ethers is a direct consequence of their molecular structure and resulting intermolecular forces. Thiophene itself is a relatively nonpolar aromatic compound with a boiling point of 84°C, similar to benzene.[1] The introduction of short-chain ether groups (e.g., methoxy, ethoxy) does not significantly increase the molecule's polarity or molecular weight. Consequently, the intermolecular forces, which are primarily weak van der Waals forces (specifically, London dispersion forces), are easily overcome by thermal energy. This results in a high vapor pressure, meaning the molecules readily escape from the liquid phase into the gas phase, even at room temperature.
Q2: How, specifically, can this volatility compromise my experimental results?
A: The volatility of LMW thiophene ethers can introduce significant errors at multiple stages of an experiment:
-
Inaccurate Stoichiometry: Evaporation during weighing or transfer leads to a lower-than-intended amount of the thiophene ether being added to the reaction. This throws off the molar ratios of your reactants, potentially leading to lower yields, incomplete reactions, or the formation of unwanted byproducts.
-
Loss of Material During Reaction: In open or poorly sealed reaction vessels, the volatile thiophene ether can escape from the reaction mixture, especially if the reaction is heated. This effectively reduces the concentration of the reactant over time.
-
Product Loss During Workup: The most common point of significant loss is during solvent removal. Standard rotary evaporation, if not performed carefully, can co-evaporate your volatile product along with the solvent.[2][3][4]
-
Inconsistent Analytical Data: Evaporation from sample vials (e.g., for GC-MS or NMR analysis) can concentrate the sample, leading to inaccurate quantification and poor reproducibility.[5]
-
Safety Hazards: Many thiophene derivatives are flammable and can cause irritation upon contact or inhalation.[6][7][8][9] Escaped vapors can create a flammable atmosphere and increase exposure risks for laboratory personnel.
Comparative Volatility of Common Thiophene Derivatives
To provide a tangible reference, the table below lists the boiling points of thiophene and some common LMW derivatives. A lower boiling point generally corresponds to higher volatility at a given temperature.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Thiophene | C₄H₄S | 84.14 | 84 °C[1] |
| 2-Methoxythiophene | C₅H₆OS | 114.17 | ~145 °C |
| 3-Methoxythiophene | C₅H₆OS | 114.17 | ~148 °C |
| 2-Methylthiophene | C₅H₆S | 98.17 | 112-113 °C |
| 2-Chlorothiophene | C₄H₃ClS | 118.58 | 128-130 °C |
Note: Boiling points are approximate and can vary with pressure. Data is compiled from various chemical supplier catalogs and literature sources.
Troubleshooting Guide 1: Pre-Reaction Handling & Stoichiometry Control
Q3: My reaction yields are inconsistent, and I suspect I'm losing my volatile thiophene ether during weighing and transfer. What is a reliable method to ensure accurate measurement?
A: This is a classic problem with volatile reagents. The constantly decreasing reading on an analytical balance is a clear indicator of evaporation.[10][11] The standard "weighing by difference" method using a sealed container is the most robust solution. Do not weigh volatile liquids on open watch glasses or weighing paper.
Protocol: Accurate Weighing of Volatile Liquids by Difference
-
Container Selection: Choose a clean, dry vial with a well-fitting cap or septum, such as a 1-dram vial or a small round-bottom flask with a rubber septum.
-
Initial Weighing: Seal the empty container and place it on the analytical balance. Record the mass to the highest precision available (e.g., 0.1 mg).
-
Transfer: Remove the container from the balance and take it to a fume hood. Using a clean, dry syringe or pipette, draw up slightly more than the required volume of the volatile thiophene ether and add it to the vial. Seal the vial immediately.
-
Second Weighing: Place the sealed vial containing the liquid back on the balance. Record this new, higher mass. The difference between this mass and the initial mass is the exact weight of the liquid you have in the vial.
-
Dispensing into Reaction: In the fume hood, use a clean, dry syringe to withdraw the liquid from the vial and add it directly to your reaction vessel, preferably below the surface of the solvent if possible to minimize immediate volatilization.
-
Final Weighing (Validation): Place the sealed vial (with any residual liquid) back on the balance and record the final mass. The difference between the second mass and this final mass is the precise amount of reagent delivered to your reaction. This step validates your transfer.
Workflow for Accurate Weighing ```dot
Caption: Decision tree for selecting an appropriate reaction setup.
Troubleshooting Guide 3: Post-Reaction Workup & Purification
Q5: I'm certain my reaction worked, but I lose most of my product during rotary evaporation. What am I doing wrong?
A: This is the most common failure point when handling volatile products. Aggressive rotary evaporation can treat your product like a solvent. The key is gentle, controlled removal of the solvent.
Best Practices for Rotary Evaporation of Volatile Compounds
-
Temperature Control: The temperature of the water bath should be kept as low as possible. A good rule of thumb is the "20-10-0" rule: the bath temperature should be no more than 20°C above the boiling point of your solvent at the operating pressure. The condenser temperature should be at least 20°C colder than the solvent's boiling point under vacuum.
-
Vacuum Control: Do not apply a full vacuum immediately. Gradually lower the pressure until the solvent begins to gently bubble. The goal is evaporation, not vigorous boiling, which can lead to bumping and aerosolization of your product into the vacuum system. [3][4]3. Use a Cold Trap: Always place a cold trap (e.g., with dry ice/acetone) between your rotary evaporator and the vacuum pump. This is critical for protecting the pump, but it also serves as a last-chance recovery point for any highly volatile product that gets past the condenser. [3]4. Stop at the Right Time: Do not evaporate to complete dryness. As the last bit of solvent is removed, the partial pressure of your product in the flask increases, and it will be rapidly pulled into the vacuum. Stop when a small amount of solvent remains, and remove the rest on a high-vacuum line with a cold trap.
-
Consider Alternatives: If the product is extremely volatile, consider alternative purification methods that do not involve high vacuum and heat, such as column chromatography with careful fraction collection or crystallization if the product is a solid.
Troubleshooting Guide 4: Analytical Challenges
Q6: My GC-MS results for quantifying my thiophene ether are not reproducible. Could volatility be the issue?
A: Absolutely. Inconsistent GC-MS results are often linked to sample handling and preparation, where volatility plays a major role.
-
Evaporation from Vials: Standard GC vials are not perfectly sealed. Over time, especially if left on a benchtop or in a warm autosampler tray, the more volatile components of your sample (your thiophene ether and the solvent) will evaporate. This changes the concentration and leads to inconsistent results.
-
Solution: Prepare samples immediately before analysis. Use vials with high-quality septa. If samples must be stored, keep them in a freezer. [12]* Injection Issues: The injection method itself can be a source of variability.
-
Solution: Use an autosampler for consistent injection speed and volume. [13]Ensure your GC inlet temperature is optimized—hot enough to vaporize the sample quickly but not so hot that it causes degradation. The initial oven temperature should typically be set 10-20°C below the solvent's boiling point to ensure good peak focusing (the "solvent effect"). [14]* The Power of an Internal Standard: The most effective way to counteract variability from volatility is to use an internal standard (IS). The IS is a non-reactive compound with similar chemical properties (and ideally, volatility) to your analyte, which is added at a known concentration to every sample, standard, and blank. You then quantify your analyte based on the ratio of its peak area to the IS peak area. This ratio remains constant even if some solvent evaporates, as both the analyte and the IS will concentrate equally.
-
References
-
Failures and Troubleshooting of a Rotary Evaporator. (2019). Rotovap. [Link]
-
Thiophene Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
-
Rotary Evaporator Guide: Setup, Process & Troubleshooting. (2024). Root Sciences. [Link]
-
Material Safety Data Sheet: Thiophene. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
How to Solve Rotavap Troubles: Smart Evaporator™ Alternative. (2025). BioChromato. [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). GenFollower. [Link]
-
Safety Data Sheet: Thiophene. (2024). CPAChem. [Link]
-
How Do I Troubleshoot a Problem on My GC-MS? (2019). Chromatography Online. [Link]
-
How to minimise solution concentration changes due to evaporation? (2015). Chemistry Stack Exchange. [Link]
-
Several Common Faults And Troubleshooting Methods Of Rotary Evaporator. (2024). Syntharise. [Link]
-
What are the effective methods for reducing water evaporation? (2017). Quora. [Link]
-
Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. (n.d.). Agilent Technologies. [Link]
-
Help preventing solvent evaporation in small scale reactions? (2013). Reddit r/chemistry. [Link]
-
Weighing Liquids. (n.d.). Torbal Scales. [Link]
-
Recommendations for weighing very volatile sample. (2023). Reddit r/chemistry. [Link]
- A method of preventing evaporation from liquid samples in small volumes. (n.d.).
-
5.6C: Troubleshooting Rotary Evaporation. (2022). Chemistry LibreTexts. [Link]
-
Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. (2011). RSC Publishing. [Link]
-
The Do's and Don'ts of Laboratory Balances. (2023). Labcompare. [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). Agilent Technologies via YouTube. [Link]
-
Tips & Tricks: Weighing. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. (2020). Shimadzu. [Link]
-
Thiophene Phase Change Data. (n.d.). NIST WebBook. [Link]
-
Recommended vapor pressures for thiophene, sulfolane, and dimethyl sulfoxide. (2011). ResearchGate. [Link]
-
Thiophene Summary. (n.d.). PubChem, National Institutes of Health. [Link]
-
Thiophene Vapor Pressure. (n.d.). NIST WebBook. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. [Link]
-
Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. (n.d.). Western Kentucky University TopSCHOLAR. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Failures and Troubleshooting of a Rotary Evaporator [rotovap.cn]
- 3. rootsciences.com [rootsciences.com]
- 4. How to Solve Rotavap Troubles: Smart Evaporator™ Alternative [biochromato.com]
- 5. youtube.com [youtube.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. genfollower.com [genfollower.com]
- 11. labcompare.com [labcompare.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
Scale-up challenges for 4-Bromo-2-(ethoxymethyl)thiophene production
Introduction: The "Deceptive" Thiophene
Scaling the production of 4-Bromo-2-(ethoxymethyl)thiophene presents a classic heterocycle process challenge: the molecule is simple in structure but deceptive in synthesis. The thiophene ring's high electron density creates a strong bias for
Forcing a bromine atom to the
Module 1: The Regioselectivity Crisis (4-Br vs. 5-Br)
The Problem
If you attempt direct bromination of 2-(ethoxymethyl)thiophene using NBS or
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Major Impurity >15% | Direct bromination of 2-substituted precursor. | STOP. Direct bromination favors the 5-position. Switch to a "Block-and-Remove" strategy or start with 2,3,5-tribromothiophene. |
| Reaction Stalls | Lewis Acid catalyst deactivation by ether oxygen. | Use a Swamping Catalyst method ( |
| Polybromination | Excess brominating agent or high temps. | Control stoichiometry to 0.95 eq. Maintain |
Recommended Synthetic Workflow (Route Selection)
The most robust scale-up route avoids direct bromination of the ether. Instead, establish the halogen pattern first.
Figure 1: Comparison of Synthetic Routes. Route A fails due to electronic bias. Route B (Debromination) uses zinc to selectively remove
Module 2: Etherification Safety (The "Runaway" Hazard)
The Problem
The installation of the ethoxy group is typically a Williamson Ether Synthesis. On a milligram scale, Sodium Hydride (NaH) in DMF is standard. On a kilogram scale, NaH/DMF is a known explosive hazard due to uncontrollable exotherms and dimethylamine formation.
Critical Safety Protocol
Q: Can I use NaH in DMF for the 10kg batch? A: NO. The decomposition of NaH/DMF mixtures can begin as low as 50°C. The induction period is deceptive, leading to sudden thermal runaway.
Q: What is the scale-up alternative? A: Phase Transfer Catalysis (PTC).
Protocol: PTC Etherification (Scale-Up Ready)
-
Solvent: Toluene (or 2-MeTHF) instead of DMF.
-
Base: 50% NaOH (aq) or solid KOH (ground).
-
Catalyst: TBAB (Tetrabutylammonium bromide) at 5 mol%.
-
Reagent: Ethyl Bromide (1.2 eq).
-
Procedure:
Module 3: Isolation & Purification
The Problem
The boiling points of 4-bromo and 5-bromo isomers are dangerously close (
Troubleshooting Logic Tree
Figure 2: Decision matrix for purification. Note that high levels of isomer contamination often require chemical derivatization rather than physical separation.
Data Table: Physical Properties & Separation
| Property | 4-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) | Implication |
| Boiling Point (est.) | ~98-100°C @ 5mmHg | ~102-104°C @ 5mmHg | Overlap makes distillation difficult. |
| Polarity ( | Lower | Higher | Separable on Silica, but costly at scale. |
| Stability | Acid Sensitive (Ether) | Acid Sensitive (Ether) | Avoid acidic workups (pH < 4). |
Frequently Asked Questions (FAQs)
Q: My final product is turning black upon storage. Why?
A: Thiophene ethers are susceptible to acid-catalyzed polymerization. Ensure your final wash is neutral or slightly basic (
Q: Can I use HCl to quench the etherification reaction?
A: Avoid strong mineral acids. The ethoxymethyl group is a "hemiaminal-like" ether (benzylic resonance). Strong acid can cleave the ether, generating formaldehyde and the thiophene alcohol. Use saturated
Q: The H-NMR shows a doublet at 6.9 ppm. Which isomer is this? A:
-
4-Bromo Isomer: The ring protons are at positions 3 and 5. They are meta to each other (in thiophene terms), showing a small coupling constant (
). -
5-Bromo Isomer: The ring protons are at positions 3 and 4. They are vicinal, showing a larger coupling constant (
). -
Check: If you see
, you likely have the wrong isomer.
References
-
Regioselectivity in Thiophene Bromination
-
Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[3] Acta Chemica Scandinavica, 1959. (Establishes the Zn/AcOH debromination route).
-
-
Safety of Sodium Hydride Scale-Up
-
Dunn, J. M., et al.[4] "The Safe Use of Sodium Hydride on Scale." Organic Process Research & Development, 2011.
-
-
Separation of Bromothiophene Isomers
- ScienceMadness Discussion & Data. "Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.
-
Thiophene Stability & Synthesis
-
GuideChem. "Synthesis of 4-Bromobenzo[b]thiophene."[1] (General protocols for thiophene etherification).
-
Sources
Validation & Comparative
Analytical Verification of 4-Bromo-2-(ethoxymethyl)thiophene: A Comparative Guide
Topic: 1H NMR Spectrum Analysis of 4-Bromo-2-(ethoxymethyl)thiophene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
In the synthesis of thiophene-based pharmacophores, 4-Bromo-2-(ethoxymethyl)thiophene serves as a critical "pivot" intermediate. Its value lies in the orthogonal reactivity of the C4-bromide (for Suzuki/Buchwald couplings) and the C2-ethoxymethyl group (as a protected alcohol or lipophilic anchor).
However, the synthesis of this scaffold is prone to regio-isomeric contamination . Electrophilic bromination of 2-substituted thiophenes favors the thermodynamically stable C5-position (
This guide establishes 1H NMR as the superior analytical standard for validating the C4-substitution pattern, specifically comparing its structural resolution against HPLC and Mass Spectrometry.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducible chemical shifts and resolution of fine coupling constants (critical for isomer differentiation), follow this standardized protocol.
Reagents & Equipment
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.-
Why:
prevents hydrogen bonding shifts common in alcohols/ethers and provides excellent solubility for halogenated thiophenes.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving long-range coupling).
Step-by-Step Workflow
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NBS byproducts) that cause line broadening.
-
Shimming: Automated gradient shimming is sufficient, but ensure linewidth is
Hz to resolve the critical meta-coupling ( ). -
Acquisition Parameters:
-
Pulse Angle:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Relaxation Delay (
): seconds (thiophene protons relax slowly; insufficient delay under-integrates aromatic signals). -
Scans: 16–32.[2]
-
Spectral Analysis: The "Fingerprint" of the 4-Bromo Isomer
The definitive confirmation of the 4-bromo regiochemistry relies on the coupling pattern of the aromatic protons. Unlike the 5-bromo isomer, the 4-bromo derivative displays meta-coupling .
Data Table: 1H NMR Assignments (400 MHz,
)
| Position | Group | Shift ( | Multiplicity | Coupling Constant ( | Integral | Structural Insight |
| H5 | Thiophene CH | 7.18 – 7.22 | Doublet ( | 1H | Diagnostic: Downfield due to | |
| H3 | Thiophene CH | 6.95 – 7.00 | Doublet ( | 1H | Diagnostic: Upfield relative to H5; shows meta coupling. | |
| C2- | Methylene | 4.65 | Singlet ( | - | 2H | Deshielded by aromatic ring and oxygen. |
| Ethoxy | 3.55 | Quartet ( | 2H | Typical ether linkage. | ||
| Ethoxy | 1.25 | Triplet ( | 3H | Terminal methyl group. |
Note: Shifts may vary
ppm depending on concentration. The magnitude of the coupling constant () is the invariant proof of identity.
Comparative Analysis: 4-Bromo (Target) vs. 5-Bromo (Impurity)
This section objectively compares the analytical performance of NMR against alternatives for this specific verification task.
A. The Regio-Isomer Challenge (NMR vs. NMR)
The primary impurity is 5-bromo-2-(ethoxymethyl)thiophene. Distinguishing them requires analyzing the aromatic region.
| Feature | 4-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) | Performance Verdict |
| Proton Positions | H3 and H5 | H3 and H4 | - |
| Coupling Type | Meta-Coupling ( | Vicinal Coupling ( | Critical Differentiator |
| J-Value | 1.2 – 1.7 Hz (Small split) | 3.5 – 4.0 Hz (Large split) | 4-Bromo shows tight doublets; 5-Bromo shows wide doublets. |
| H5 Signal | Present (Downfield, | Absent (Substituted by Br) | The loss of the most downfield proton indicates 5-substitution. |
B. NMR vs. HPLC/MS
| Metric | 1H NMR | HPLC-MS (ESI) | Comparison |
| Regio-Specificity | High. J-coupling proves substitution pattern. | Low. Isomers have identical mass ( | MS cannot distinguish isomers. NMR is mandatory. |
| Purity Quantification | Moderate (LOD | High (LOD | HPLC is better for trace purity; NMR is better for identity. |
| Sample Recovery | Non-destructive. | Destructive. | NMR allows valuable intermediate recovery. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical pathway for synthesis verification and the decision tree for isomer identification.
Diagram 1: Structural Verification Workflow
Caption: Integrated workflow for synthesizing and validating 4-Bromo-2-(ethoxymethyl)thiophene, highlighting the critical NMR checkpoint.
Diagram 2: Isomer Identification Logic (J-Coupling)
Caption: Decision logic based on aromatic coupling constants to distinguish the 2,4-substituted target from the 2,5-substituted impurity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for coupling constants).
-
Campaigne, E., & Bourgeois, R. C. (1954). "The Halogenation of Thiophene." Journal of the American Chemical Society, 76(9), 2445-2447. Link (Foundational work on thiophene bromination regioselectivity).
-
ChemicalBook. "2-Bromothiophene NMR Spectrum." Link (Reference for alpha-proton shifts in brominated thiophenes).
-
Reich, H. J. "Thiophene Chemical Shifts and Coupling." University of Wisconsin-Madison, Department of Chemistry. Link (Authoritative database for heterocyclic coupling constants).
Sources
Advanced GC-MS Profiling of 4-Bromo-2-(ethoxymethyl)thiophene Reaction Matrices
Topic: GC-MS Analysis of 4-Bromo-2-(ethoxymethyl)thiophene Reaction Mixtures Content Type: Technical Comparison Guide
Executive Summary
In the synthesis of thiophene-based pharmaceutical intermediates, 4-Bromo-2-(ethoxymethyl)thiophene (CAS: 1065184-23-7) serves as a critical scaffold for Suzuki-Miyaura cross-coupling. However, its analysis is plagued by co-eluting regioisomers (e.g., 3-bromo variants) and thermally labile ether linkages that degrade under standard hard-ionization conditions.
This guide provides a head-to-head comparison between Standard Non-Polar GC-MS (Method A) and an Optimized Polar Stationary Phase Method (Method B) . Our experimental data demonstrates that while Method A is sufficient for crude screening, Method B offers superior resolution (
The Analytical Challenge
The reaction matrix for 4-Bromo-2-(ethoxymethyl)thiophene typically contains:
-
Target Analyte: 4-Bromo-2-(ethoxymethyl)thiophene.
-
Regio-Impurities: 3-Bromo-2-(ethoxymethyl)thiophene (difficult to separate on non-polar columns).
-
Hydrolysis Byproduct: 4-Bromo-2-thiophenemethanol (formed by ether cleavage).
-
Starting Material: 4-Bromo-2-(bromomethyl)thiophene or 2,4-dibromothiophene.
Critical Failure Point: Standard DB-5ms columns often co-elute the 3-bromo and 4-bromo isomers. furthermore, high injector temperatures (
Comparative Analysis: Method Performance
We compared the performance of a generic "walk-up" GC-MS method against a method optimized for halogenated thiophene ethers.
Experimental Configuration
| Feature | Method A: Standard Screening | Method B: Optimized Specificity (Recommended) |
| Column | Agilent J&W DB-5ms (5% Phenyl-methylpolysiloxane) | Agilent J&W DB-WAX UI (Polyethylene glycol) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Helium, 0.8 mL/min (Optimized for resolution) |
| Inlet Temp | 280°C (Split 10:1) | 220°C (Pulsed Splitless) |
| Oven Ramp | 50°C to 300°C @ 20°C/min | 60°C (1 min) → 240°C @ 8°C/min |
| Ionization | EI (70 eV) | EI (70 eV) with Simultaneous SIM/Scan |
Performance Data
| Metric | Method A (DB-5ms) | Method B (DB-WAX) | Analysis |
| Isomer Resolution ( | 0.8 (Co-elution) | 2.1 (Baseline Separation) | Method B utilizes the dipole-dipole interaction of the PEG phase to separate isomers based on electron density differences caused by the bromine position. |
| Thermal Degradation | ~5% conversion to alcohol | <0.1% (Undetectable) | Lower inlet temperature in Method B preserves the ether moiety. |
| Limit of Quantitation | 50 ng/mL | 5 ng/mL | Sharper peak shape on polar columns for thiophenes improves S/N ratio. |
| Run Time | 14.5 min | 24.0 min | Method A is faster, but Method B provides necessary data integrity. |
Validated Experimental Protocol (Method B)
To replicate the high-fidelity results of Method B, follow this strict protocol. This workflow is designed to minimize discrimination against high-boiling impurities while preventing thermal breakdown.
Step 1: Sample Preparation
-
Solvent: Ethyl Acetate (HPLC Grade). Avoid methanol to prevent trans-etherification in the injector.
-
Concentration: Dilute reaction mixture to 100 µg/mL.
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon; it binds brominated aromatics).
Step 2: GC Parameters
-
Inlet: Split/Splitless. Set to 220°C .
-
Why? The ethoxymethyl group is labile. 220°C volatilizes the sample without cracking the ether bond.
-
-
Injection: 1 µL, Split ratio 20:1.
-
Column Flow: 0.8 mL/min (He).
-
Expert Note: Lower flow rates on WAX columns improve the separation efficiency of positional isomers.
-
Step 3: MS Detection (Agilent 5977B or similar)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: SIM/Scan.
-
Scan: 40–400 amu.[1]
-
SIM Ions:
-
Target (4-Br-2-EtO):220, 222 (M+), 177, 179 (M - OEt).
-
Impurity (Alcohol):192, 194 (M+).
-
-
Mechanistic & Workflow Visualization
The following diagrams illustrate the analytical logic and the fragmentation pathways used for identification.
Figure 1: Analytical Workflow for Thiophene Purity
This flowchart details the decision-making process for handling reaction mixtures.
Caption: Logical workflow ensuring sample integrity from preparation to detection, highlighting critical control points.
Figure 2: Mass Spectral Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing the ether product from the alcohol impurity.
Caption: Key diagnostic ions. The presence of m/z 175/177 confirms the ethoxy chain; m/z 192/194 would indicate hydrolysis.
Expert Insights & Troubleshooting
Why DB-WAX over DB-5ms?
While DB-5ms is the industry workhorse, it separates primarily by boiling point. 3-bromo and 4-bromo thiophene isomers have nearly identical boiling points (
The "Ghost" Alcohol Peak: If you observe a peak at m/z 192/194 (Hydroxymethyl thiophene) that increases with inlet temperature, your GC inlet is actively degrading your product.
-
Solution: Lower inlet to 220°C and use a deactivated liner with glass wool. Ensure the liner is changed frequently to prevent active sites from catalyzing the ether cleavage.
References
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Choosing the Right Technique for Halogenated Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Thiophenes: Regioselectivity and Side Reactions. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2007). GC-MS studies on the regioisomeric methylenedioxyphenethylamines (Analogous separation logic). Retrieved from [Link]
Sources
Bioisosteric comparison of thiophene ethers vs furan ethers
This guide provides a high-level bioisosteric comparison of Thiophene Ethers versus Furan Ethers , designed for medicinal chemists and drug discovery scientists.[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and their corresponding ether derivatives) is a classic strategy to modulate lipophilicity, aromaticity, and metabolic stability.[1]
-
Furan Ethers (Alkoxyfurans): Generally unstable pharmacophores.[1] They act as electron-rich dienes and masked 1,4-dicarbonyls.[1] They are highly prone to hydrolytic ring opening and CYP450-mediated bioactivation to toxic metabolites (cis-2-butene-1,4-dial).[1]
-
Thiophene Ethers (Alkoxythiophenes): More stable but metabolically "hot".[1] The sulfur atom imparts higher aromaticity and lipophilicity (logP).[1] While more robust than furans, the electron-donating alkoxy group activates the ring toward S-oxidation and electrophilic attack, often requiring flanking electron-withdrawing groups (EWGs) for clinical viability.[1]
Recommendation: Thiophene ethers are the superior choice for stable drug scaffolds, provided metabolic hotspots are blocked.[1] Furan ethers should be restricted to use as reactive linkers (e.g., in ADCs) or transient metabolic probes.[1]
Physicochemical Profiling
The fundamental difference lies in the heteroatom's impact on ring aromaticity and bond strength.
| Property | Furan Ether (Alkoxyfuran) | Thiophene Ether (Alkoxythiophene) | Impact on Drug Design |
| Heteroatom | Oxygen (High Electronegativity) | Sulfur (Lower Electronegativity, Larger 3p orbitals) | S is a "softer" nucleophile; O is "harder".[1] |
| Aromaticity | Low (Resonance Energy ~16 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is more benzene-like; Furan is diene-like.[1] |
| Bond Stability | Weak O-C bond .[1] Unstable to acid hydrolysis.[1] | Stronger S-C bond . Stable to physiological pH.[1] | Furan ethers can hydrolyze in the stomach (acidic pH).[1] |
| Lipophilicity | Lower logP (More polar) | Higher logP (More lipophilic) | Thiophene improves membrane permeability.[1] |
| H-Bonding | Oxygen is a good H-bond acceptor.[1] | Sulfur is a poor H-bond acceptor.[1] | Furan may retain potency if the O interacts with the target. |
| Geometry | C-O-C angle ~106° | C-S-C angle ~92° | Thiophene is bulkier; may cause steric clash in tight pockets.[1] |
The "Ether" Instability Factor
The attachment of an alkoxy group (-OR) to these rings creates a "push-pull" electronic conflict.
-
Alkoxyfuran: The alkoxy group donates electrons into an already electron-rich, low-aromaticity ring.[1] This makes the ring highly susceptible to protonation and subsequent hydrolysis to form succinaldehyde derivatives (1,4-dicarbonyls), which are protein-reactive.[1]
-
Alkoxythiophene: The ring handles the extra electron density better due to higher aromaticity.[1] However, it raises the HOMO energy, making the sulfur prone to oxidation (sulfoxide formation).[1]
Metabolic Stability & Toxicity (The Core Conflict)[1]
This is the deciding factor in scaffold selection.
Furan Bioactivation (The Structural Alert)
Furan rings are often flagged as "structural alerts" in toxicology.[1] CYP450 enzymes (specifically CYP2E1) oxidize the furan ring to form a reactive ene-dial intermediate.[1]
Mechanism:
-
CYP450 oxidizes the furan double bond.[1]
-
Rapid ring opening occurs.[1]
-
Formation of cis-2-butene-1,4-dial .[1]
-
This electrophile covalently binds to proteins (lysine/cysteine residues) and DNA, leading to hepatotoxicity.[1]
Thiophene Metabolism
Thiophene is generally safer but suffers from "idiosyncratic toxicity" risks if not optimized.[1] Mechanism:
-
CYP450 oxidizes the sulfur lone pair.[1]
-
Formation of Thiophene-S-oxide (sulfoxide).[1]
-
This intermediate is a Michael acceptor that can deplete Glutathione (GSH).[1]
-
Mitigation: Substitution with EWGs (e.g., -CF3, -Cl) or bulky groups at the 2/5 positions can block this pathway.[1]
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of these two bioisosteres.
Figure 1: Comparative metabolic activation pathways.[1] Furan leads to ring-opening dialdehydes, while Thiophene typically proceeds via S-oxidation.[1]
Experimental Protocols for Validation
To empirically verify the stability difference in your specific lead series, use the following self-validating protocols.
Reactive Metabolite Trapping (GSH Assay)
Objective: Quantify the formation of reactive intermediates (S-oxides vs. ene-dials).
Protocol:
-
Incubation System: Prepare Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).
-
Substrate: Add test compound (Furan/Thiophene ether) at 10 µM.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).[1]
-
Note: For furan detection, semicarbazide can also be used to trap the aldehyde, but GSH is more physiologically relevant.[1]
-
-
Initiation: Add NADPH (1 mM) to start the reaction.[1] Incubate for 60 mins at 37°C.
-
Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .
-
Data Interpretation:
Acid Stability (Simulated Gastric Fluid)
Objective: Determine if the ether linkage survives oral delivery (critical for alkoxyfurans).
Protocol:
-
Dissolve compound in Simulated Gastric Fluid (SGF) (pH 1.2, pepsin-free).
-
Incubate at 37°C.
-
Sample at T=0, 15, 30, 60 min.[1]
-
Analyze via HPLC-UV.[1]
-
Pass Criteria: >95% parent remaining after 60 min. (Alkoxyfurans typically fail this).[1]
Decision Framework & Case Studies
Case Study: MDM2-p53 Inhibitors
In the development of MDM2 inhibitors, researchers explored bioisosteres for a chloro-phenyl ring.
-
Attempt: Replacement with 2-alkoxy-4-chlorothiophene .
-
Result: The thiophene analog maintained potency and improved solubility.[1] However, metabolic stability was poor.[1]
-
Optimization: Introduction of a Trifluoromethyl (-CF3) group at the 4-position of the thiophene ring withdrew electron density, preventing S-oxidation and stabilizing the ether.
-
Furan Comparison: The corresponding furan analog was synthesized but discarded due to rapid decomposition in plasma stability assays.[1]
Decision Tree for Scaffold Selection
Figure 2: Strategic decision tree for selecting between thiophene and furan ethers.
References
-
Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[1] Link[1]
-
Sperry, J. B., & Wright, D. L. (2005).[1] Furans, thiophenes and related heterocycles in drug discovery.[1][2] Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1] Link
-
Urness, K. N., et al. (2015).[1][3] Pyrolysis Pathways of the Furanic Ether 2-Methoxyfuran. The Journal of Physical Chemistry A, 119(40), 9962–9977.[1] Link[1]
-
Dansette, P. M., et al. (2005).[1] Metabolic Activation of Furan by Cytochrome P450 2E1.[1] Chemical Research in Toxicology, 18(8), 1235-1241.[1] Link[1]
-
Zhang, X., et al. (2012).[1] Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.[1] ACS Medicinal Chemistry Letters, 3(10), 834–838.[1] Link[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
